Salirasib

Catalog No.
S542350
CAS No.
162520-00-5
M.F
C22H30O2S
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salirasib

CAS Number

162520-00-5

Product Name

Salirasib

IUPAC Name

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid

Molecular Formula

C22H30O2S

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+

InChI Key

WUILNKCFCLNXOK-CFBAGHHKSA-N

SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C

solubility

Soluble in DMSO, not soluble in water.

Synonyms

farnesylthiosalicylic acid, S-farnesylthiosalicylic acid, S-trans,trans-farnesylthiosalicylic acid, salirasib

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C

The exact mass of the compound Salirasib is 358.19665 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 685986. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

what is farnesylthiosalicylic acid FTS

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

FTS is a farnesylcysteine mimetic [1] that acts as a functional Ras antagonist. Its mechanism is distinct from other signaling inhibitors and does not involve direct kinase inhibition.

  • Target: All Ras protein isoforms (H-Ras, K-Ras, N-Ras), including mutant, constitutively active forms [2] [1].
  • Molecular Action: FTS binds to the galectin-1 binding site on Ras-GTP, disrupting Ras-membrane interactions. This dislodges active Ras proteins from their membrane anchoring domains [1].
  • Cellular Consequence: Once displaced, Ras proteins are susceptible to degradation. This leads to depletion of active Ras from the cell, inhibition of downstream signaling cascades, and ultimately, cell growth arrest and death [1].

The diagram below illustrates this process and its effects on downstream signaling.

fts_mechanism FTS Farnesylthiosalicylic Acid (FTS) RasGTP Active Ras-GTP (At Plasma Membrane) FTS->RasGTP Binds Ras-GTP Dislodges from Membrane RasDegradation Ras Displacement and Degradation RasGTP->RasDegradation Downstream Downstream Signaling (MAPK/ERK, PI3K/AKT) RasDegradation->Downstream Blocks CellProcess Cell Growth Proliferation Downstream->CellProcess Inhibition Inhibition Inhibition->Downstream

FTS acts by displacing active Ras from the cell membrane, leading to its degradation and inhibition of downstream growth signals.

Key Preclinical and Clinical Findings

The anti-tumor activity of FTS has been evaluated in various models, progressing to human clinical trials.

Study Type / Model Key Findings on Efficacy Experimental Detail / Clinical Outcome
In Vitro Studies (Cancer cell lines) Inhibits cell growth, induces autophagy and cell death [1]. IC₅₀: Varies by cell line; HCT-116 colon cancer: ~40-60 μM [1].
In Vivo Studies (Patient-Derived Xenografts/PDX) FTS as single agent inhibited growth in 2 of 14 PDX pancreatic cancer models [2]. Demonstrated target engagement by modulating Ras signaling in tumors [2].

| Clinical Trial (Phase I/II in Metastatic Pancreatic Cancer) | Combination therapy (FTS + Gemcitabine) was well-tolerated and showed clinical activity [2]. | Median Overall Survival: 6.2 months 1-Year Survival: 37% Pharmacodynamics: Reduced Ras/KRas levels in patient biopsies [2]. |

A significant challenge identified in preclinical research is the potential for cancer cells to develop resistance to FTS during continuous, long-term exposure. Resistant cells demonstrate reduced apoptosis and altered autophagy, allowing them to survive treatment [1].

Detailed Experimental Protocols

For researchers, key methodologies from the literature are summarized below.

Protocol 1: In Vitro Assessment of FTS Efficacy and Cell Viability [1]

This standard protocol determines the concentration of FTS required to inhibit cell growth by 50% (IC₅₀).

  • Cell Lines: HCT-116 (human colon cancer), Panc-1 (human pancreatic cancer), others.
  • Reagents: FTS (e.g., from Concordia Pharmaceuticals), dissolved in DMSO as a stock solution (e.g., 75 mM). Culture media with 5% FBS.
  • Procedure:
    • Plate cells in 96-well plates and allow to adhere.
    • Treat cells with a concentration gradient of FTS (e.g., 0-100 μM) or vehicle control (DMSO). Use at least triplicates per condition.
    • Incubate for a defined period (e.g., 48-72 hours).
    • Assess viability using a method such as the methylene blue assay:
      • Fix cells with 4% formaldehyde.
      • Stain with 1% methylene blue in borate buffer.
      • Wash and lyse cells with 0.1 M HCl.
      • Measure absorbance at 595 nm.
  • Data Analysis: Calculate cell viability relative to untreated controls. Use non-linear regression to determine IC₅₀ values.
Protocol 2: Generating FTS-Resistant Cell Sublines [1]

This method models acquired resistance by exposing cells to increasing FTS concentrations over many months.

  • Starting Material: Naïve cancer cells (e.g., HCT-116).
  • Culture Conditions: Grow cells in standard medium (e.g., RPMI-1640 + 5% FBS) containing FTS.
  • Selection Process:
    • Begin with a sub-IC₅₀ concentration of FTS (e.g., 40 μM).
    • Gradually increase the FTS concentration during routine passaging over ~6 months.
    • Establish stable resistant sublines (e.g., FR1, FR2) that can proliferate in high FTS (e.g., 60-72.5 μM).
  • Key Step: Remove FTS from the culture medium 3 days before experiments to assess inherent resistance.
Protocol 3: Monitoring Target Engagement via Immunoblotting [1]

This protocol confirms the direct molecular effects of FTS by measuring active Ras and downstream signaling proteins.

  • Cell Treatment and Lysis: Treat cells with FTS (e.g., at IC₅₀) for various durations (e.g., 24-48 hours). Lyse cells using RIPA or similar buffer containing protease and phosphatase inhibitors.
  • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
  • Antibody Probing: Probe the membrane with specific primary antibodies, then with HRP-conjugated secondary antibodies.
  • Key Targets to Assess:
    • Total Ras Levels: A decrease confirms FTS-mediated displacement and degradation.
    • Downstream Effectors: Phospho-ERK1/2 (p-ERK) and phospho-S6 Kinase (p-S6K) indicate pathway inhibition.
    • Apoptosis & Autophagy Markers: Cleaved caspase-3, LC3-II, and p62.
  • Detection: Use chemiluminescence to visualize protein bands. Actin or GAPDH should be used as loading controls.

FTS in the Research and Development Context

FTS represents a distinct approach to targeting Ras. The following diagram situates FTS within the broader Ras signaling pathway and experimental workflow for anti-tumor drug evaluation.

fts_context Start Ras Activation (GTP-binding) FTS FTS Treatment Start->FTS Action Specific Action: Ras Displaced from Membrane FTS->Action Degradation Ras Degradation Action->Degradation Downstream1 Downstream Pathway Inhibition (mTOR/Raptor Complex Dissociation) Degradation->Downstream1 Downstream2 Other Ras Effectors (e.g., RAF/MEK/ERK) Degradation->Downstream2 Outcome Cellular Outcomes: Growth Arrest, Autophagy, Cell Death Downstream1->Outcome Downstream2->Outcome Resistance Potential Resistance (After prolonged exposure) Outcome->Resistance Long-term Treatment

FTS inhibits Ras signaling by displacing Ras from the membrane, impacting multiple downstream pathways and leading to anti-tumor effects, though resistance can develop.

FTS represents a mechanistically distinct approach to targeting the historically "undruggable" Ras protein. Its development provides a proof-of-concept for inhibiting Ras function by interfering with its cellular localization rather than its enzymatic activity.

References

how does Salirasib disrupt RAS membrane anchoring

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Detailed Look

Salirasib specifically targets the activated form of Ras proteins. Its effectiveness stems from its ability to mimic the farnesylcysteine end of Ras, which is critical for membrane attachment [1]. The following diagram illustrates this competitive process.

G PlasmaMembrane Plasma Membrane RasProtein Active Ras Protein EscortProtein Escort Protein (Farnesyl-Binding Domain) RasProtein->EscortProtein  Binds to   EscortProtein->PlasmaMembrane  Anchors Ras to   This compound This compound (FTS) This compound->EscortProtein  Competes for Binding   RasDegradation Ras Displacement & Degradation This compound->RasDegradation  Leads to  

This compound competes with active Ras for escort protein binding, disrupting membrane anchorage.

  • Specificity for Active Ras: this compound exhibits a notable selectivity for the activated, GTP-bound form of Ras. Research indicates that Ras escort proteins, which possess farnesyl-binding domains, interact preferentially with this active form [1]. By competing for these same domains, this compound selectively disrupts the membrane localization of oncogenically activated Ras, leaving the inactive forms less affected [1] [2].
  • Inhibition of Enzymatic Activity: Beyond disrupting protein-protein interactions, this compound also acts as a competitive inhibitor of Isoprenylcysteine Carboxymethyl Transferase (ICMT) [3]. ICMT catalyzes the final step in Ras processing, which is crucial for its full membrane affinity. By inhibiting this methylation, this compound further compromises the ability of Ras to associate stably with the plasma membrane [3].

Downstream Consequences & Therapeutic Effects

By displacing Ras from the membrane, this compound effectively interrupts its signaling cascade, leading to several observable biological outcomes, particularly in the context of fibrosis and cancer.

  • Attenuation of Fibrotic Processes: A 2024 study demonstrated that this compound treatment in systemic sclerosis (SSc) dermal fibroblasts significantly reduced the expression of key fibrotic genes and proteins induced by TGF-β1 [4]. The table below quantifies these changes in gene expression.
Gene / Protein Function Effect of this compound
ACTA2 (α-SMA) Marker for myofibroblasts, key collagen-producing cells in fibrosis ↓ Gene and protein expression inhibited [4]
COL1A1 & COL1A2 Subunits of Type I collagen, a major component of fibrotic tissue ↓ Gene expression significantly reduced [4]
FN1 (Fibronectin) Extracellular matrix protein overproduced in fibrosis ↓ Gene expression significantly decreased [4]
MMP1 Matrix metalloproteinase that degrades collagen ↑ Gene expression augmented [4]
  • Disruption of Oncogenic Signaling: In cancer, the disruption of Ras membrane localization by this compound impairs downstream signaling pathways like RAF/MEK/ERK and PI3K/AKT/mTOR, which are critical for cell proliferation and survival [5] [2]. This leads to the inhibition of tumor growth and has shown activity in preclinical models of various cancers, including those with Ras mutations [1] [2].

Experimental Evidence & Research Protocols

The effects of this compound are typically validated through a combination of cellular localization studies, molecular biology techniques, and functional assays.

  • Key Experimental Workflow: Research often follows a standard protocol to isolate the effects of this compound on cellular models, as seen in the fibrosis study [4].
    • Cell Culture: Use of primary human dermal fibroblasts isolated from patients (e.g., with Systemic Sclerosis) and healthy controls.
    • Stimulation & Treatment: Serum-starve cells, then pre-treat with a profibrotic stimulus like TGF-β1 (e.g., 10 ng/mL) for 48 hours to activate the cells and induce a fibrotic phenotype.
    • Drug Application: Add This compound (e.g., 12.5 - 50 µM) to the culture medium for 24 hours.
    • Analysis:
      • Gene Expression: Quantify mRNA levels of target genes (e.g., COL1A1, ACTA2) via real-time PCR.
      • Protein Analysis: Assess protein levels and localization using immunofluorescence staining (e.g., for α-SMA) and western blotting.
      • Viability Assay: Confirm the treatment's non-toxicity at working concentrations with an MTT assay [4].
  • Visualizing the Mechanism: The competitive displacement of Ras by this compound can be directly observed using live-cell imaging. Researchers tag Ras with a fluorescent protein (e.g., GFP) and track its localization in real-time. Upon addition of this compound, the fluorescent signal diminishes at the plasma membrane and becomes more diffuse in the cytoplasm, providing visual proof of dislodgment [1].

Clinical Translation and Challenges

While the mechanism of this compound is scientifically sound, its journey in the clinic highlights the challenges of drug development.

  • Clinical Trial History: this compound is the only Ras inhibitor to have reached Phase II clinical trials for indications like pancreatic cancer and non-small cell lung cancer [5] [1]. Preclinical and Phase I trials indicated the drug was well-tolerated [3].
  • Limitations and Modern Strategies: The clinical efficacy of this compound in solid tumors was limited by its strong hydrophobicity, poor bioavailability, and lack of tumor-specific targeting, which led to low therapeutic efficacy and side effects like diarrhea and anemia [5]. To overcome this, recent research has focused on chemical modification. For example, conjugating this compound to a near-infrared dye (IR783) improved its hydrophilicity and tumor-targeting ability, leading to significantly enhanced anti-cancer efficacy in breast cancer models, although this conjugate may operate through a different mechanism involving AMPK activation instead of direct Ras inhibition [5].

References

Salirasib preclinical research efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Salirasib acts as a farnesylcysteine mimetic that specifically targets the membrane association of active, GTP-bound Ras proteins.

  • Primary Molecular Mechanism: It competes with Ras for binding sites on cytosolic escort proteins or galectins in the membrane, preventing the proper anchorage of Ras. This leads to the dislodgement of active Ras from the plasma membrane, subsequent degradation in the cytosol, and a reduction in total cellular Ras levels [1] [2] [3].
  • Impact on Downstream Signaling: By reducing active Ras levels, this compound inhibits key Ras-dependent signaling pathways. Studies show this results in the downregulation of the Raf/MEK/ERK and PI3K/Akt/mTOR pathways [2] [3]. One study also identified that an FTS conjugate could directly activate AMPK, thereby inhibiting the mTOR pathway independently of Ras [4].
  • Selectivity: The compound shows selectivity towards chronically active Ras (mutant or growth-factor-stimulated) over normal Ras signaling, which may contribute to its low toxicity profile in preclinical models [5].

The following diagram illustrates the core mechanism and downstream consequences of this compound action.

G cluster_cell Cell FTS This compound (FTS) RasMembrane Ras Membrane Anchorage FTS->RasMembrane Competes with RasGTP Active Ras (GTP-bound) RasGTP->RasMembrane Degradation Ras Degradation RasMembrane->Degradation Disruption leads to Signaling Downstream Signaling (PI3K/Akt/mTOR, Raf/MEK/ERK) Degradation->Signaling Inhibits BioEffect Biological Effects ↓ Proliferation ↑ Apoptosis Signaling->BioEffect

Summary of this compound's molecular mechanism and cellular effects.

Summary of Preclinical Efficacy

This compound has shown growth-inhibitory effects across a range of cancer types in vitro and in vivo. The table below summarizes key quantitative findings from preclinical studies.

Cancer Type Model System Dosing / Concentration Key Efficacy Findings Proposed Mechanism / Biomarkers
Hepatocellular Carcinoma (HCC) Human cell lines (HepG2, Huh7, Hep3B); HepG2 xenograft in mice [2] In vitro: 150 µM (IC₅₀ with serum); 60-85 µM (with EGF/IGF). In vivo: 100 mg/kg [2] ~50% reduction in tumor growth in vivo; IC₅₀ achieved via inhibited proliferation & induced apoptosis [2] Ras downregulation; mTOR inhibition; ↓Cyclin A/D1; ↑p21/p27; Caspase-3 activation [2]
Pancreatic Ductal Adenocarcinoma (PDA) Patient-derived xenografts (PDX); Clinical trial (Phase I) [1] In vivo (mice): 100 mg/kg p.o. daily. Clinical: 200-800 mg p.o. twice daily + gemcitabine [1] Growth inhibition in 2/14 PDX models; Median overall survival in patients: 6.2 months [1] Decreased activated Ras levels in tumor biopsies; Modulation of Ras signaling [1]
Other Solid Tumors (Lung, Breast, etc.) Various human cancer cell lines (e.g., A549 lung, MDA-MB-231 breast); Mouse xenografts [3] [6] In vitro IC₅₀ values typically in the range of 35-100 µM [6] Inhibition of anchorage-independent growth; Tumor growth reduction in xenograft models [3] Disruption of Ras membrane localization; Inhibition of Ras-dependent signaling [3]

For broader context, screening across numerous human cancer cell lines revealed IC₅₀ values typically ranging from ~35 µM to 110 µM [6]. This compound also demonstrated synergistic effects with chemotherapy agents like gemcitabine in pancreatic cancer models [1].

Key Experimental Protocols

The preclinical validation of this compound involved standard in vitro and in vivo methodologies.

In Vitro Cell-Based Assays
  • Cell Viability/Growth Inhibition (IC₅₀ Determination): Commonly assessed using WST-1 or MTT assays after 3-7 days of continuous drug exposure. Data analyzed by nonlinear regression to calculate IC₅₀ [2] [6].
  • Mechanistic Studies:
    • Protein Analysis via Western Blotting: Used to evaluate levels of total Ras, active Ras (via pull-down assays), and downstream effectors (e.g., p-Akt, p-ERK, p-mTOR). β-actin served as a loading control [1] [2].
    • Apoptosis Assessment: Measured using Caspase-Glo 3/7 assays for caspase activity [2].
    • Cell Cycle Analysis: Performed by flow cytometry of propidium iodide-stained cells [2].
In Vivo Animal Models
  • Xenograft Models: Typically used immunodeficient mice (e.g., athymic nude mice) implanted subcutaneously with human cancer cells or patient-derived xenografts (PDX) [1] [2].
  • Dosing and Efficacy Evaluation:
    • Administration: this compound was often administered orally at 100 mg/kg, once daily [1] [2].
    • Tumor Measurement: Tumor volume was calculated from caliper measurements using the formula: (length × width²)/2. The Tumor Growth Index (TGI) was used to quantify efficacy [1].
  • Pharmacodynamic Analysis: Tumor samples collected post-treatment for Western blotting to confirm target engagement (e.g., reduced Ras levels) [1] [2].

The workflow for a typical in vivo efficacy study is summarized below.

G Step1 1. Implant Tumor Cells Step2 2. Randomize & Group Mice Step1->Step2 Step3 3. Administer Treatment (Oral this compound) Step2->Step3 Step4 4. Monitor Tumor Growth (Calipers, Volume Calculation) Step3->Step4 Step5 5. Endpoint Analysis (Tumor Weight, Western Blot) Step4->Step5

General workflow for in vivo this compound efficacy studies in xenograft models.

Pharmacokinetics and Clinical Translation

  • PK Properties: this compound exhibits good oral bioavailability (69.5% in mice). A specific LC/MS/MS method was developed for its quantification in human plasma, with a linear range of 1-1000 ng/mL [3] [7].
  • Clinical Trial Status: Phase I trials established safety and a recommended Phase II dose of 600 mg twice daily. It has been tested in pancreatic cancer, non-small cell lung cancer (NSCLC), and other solid tumors, showing the combination with gemcitabine was well-tolerated [1] [8] [3].

Challenges and Limitations

Despite promising preclinical results, this compound faces challenges:

  • Moderate Potency: High micromolar concentrations are often required for efficacy in vitro [6].
  • Complex Mechanism: Its effects may extend beyond Ras inhibition, potentially involving direct disruption of the mTOR-raptor complex or AMPK activation, complicating the interpretation of its precise mechanism [4] [2] [3].
  • Physicochemical Properties: The native compound's strong hydrophobicity and poor tumor-targeting capacity have been linked to low therapeutic efficacy in clinical trials for solid tumors [4].

References

Comprehensive Technical Analysis of Salirasib: RAS Isoform Specificity, Mechanisms, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Salirasib and RAS Signaling

This compound (farnesylthiosalicylic acid, FTS) is a novel oral RAS inhibitor that represents a significant advancement in targeting RAS-driven cancers through a unique mechanism of action. Unlike traditional approaches that target RAS activation directly, this compound functions as a competitive membrane displacement agent that disrupts the critical interaction between RAS proteins and the plasma membrane. This mechanism is particularly important given that RAS mutations are among the most common oncogenic drivers in human cancers, found in approximately 30% of all tumors, with incidence rates reaching 80-90% in pancreatic cancers and 50% in colon cancers [1] [2]. The RAS family comprises three canonical isoforms—HRAS, KRAS, and NRAS—that share ~80% sequence identity but exhibit distinct tissue distribution and mutation patterns across cancer types [3].

The clinical imperative for effective RAS inhibitors stems from the limited treatment options and poor prognosis associated with RAS-mutant tumors. This compound emerged from efforts to overcome the limitations of earlier RAS-targeting strategies, particularly farnesyltransferase inhibitors (FTIs), which failed clinically due to alternative prenylation pathways that maintain RAS membrane localization [4] [2]. As a farnesylcysteine mimetic, this compound specifically targets the membrane association domain common to all RAS isoforms, making it a broad-spectrum RAS inhibitor with potential applications across multiple cancer types [1] [4]. Its development represents an important milestone in the ongoing quest to effectively target the historically "undruggable" RAS oncoproteins.

Mechanism of Action and Signaling Pathway Disruption

Molecular Mechanism of RAS Displacement

This compound exerts its antitumor effects through a multi-faceted mechanism that fundamentally disrupts RAS signaling at the membrane level. Structurally, this compound is an S-trans, trans-farnesylthiosalicylic acid that mimics the farnesylcysteine common to the C-terminal domain of all RAS isoforms [1] [4]. This structural similarity enables this compound to competitively inhibit the binding of activated RAS proteins to specific membrane anchorage sites, particularly those involving galectin-1 and -3 [4]. The competition occurs at putative RAS-binding sites on the plasma membrane, leading to displacement of active GTP-bound RAS from membrane microdomains into the cytoplasm [1] [4]. Once displaced, RAS proteins become susceptible to accelerated degradation through the proteasomal pathway, resulting in decreased total cellular RAS levels and subsequent attenuation of RAS-dependent signaling networks [4].

Unlike farnesyltransferase inhibitors that failed clinically due to alternative prenylation pathways, this compound directly targets membrane-associated RAS regardless of the specific prenylation modification (farnesylation or geranylgeranylation) [4]. This mechanism is particularly effective against mutant RAS proteins that are constitutively active in their GTP-bound state. Additionally, recent evidence indicates that this compound also functions as a potent competitive inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), the enzyme responsible for the final step in RAS post-translational processing [2]. This dual action—simultaneously disrupting membrane attachment and inhibiting proper maturation—makes this compound particularly effective at suppressing oncogenic RAS signaling across multiple isoforms.

Signaling Pathway Impacts

The disruption of RAS membrane localization by this compound has profound effects on downstream signaling cascades critical for tumor cell survival and proliferation. The diagram below illustrates the key signaling pathways affected by this compound treatment:

G cluster_pathway RAS Signaling Pathways EGF EGF RTK RTK EGF->RTK IGF IGF IGF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation Metabolism Metabolism mTOR->Metabolism Survival->Apoptosis This compound This compound This compound->RAS Displaces from membrane

This compound disrupts RAS membrane localization, inhibiting downstream signaling pathways including MAPK and PI3K-AKT-mTOR cascades, ultimately reducing proliferation and survival while promoting apoptosis.

The molecular consequences of this compound-mediated RAS inhibition extend to key downstream effectors. Treatment with this compound results in suppression of cyclin A and cyclin D1 expression, leading to cell cycle arrest, while simultaneously upregulating p21 and p27 cyclin-dependent kinase inhibitors [4]. Additionally, this compound induces a pro-apoptotic cellular environment characterized by caspase-3 activation, cytochrome c release, death receptor upregulation, and reduced expression of apoptosis inhibitors such as cFLIP and survivin [4] [5]. In hepatocarcinoma models, this compound has been shown to sensitize cells to TRAIL-induced apoptosis through DR5 receptor activation and survivin inhibition mechanisms [5]. The compound also demonstrates mTOR pathway inhibition through disruption of the mTOR-raptor complex, adding another dimension to its antitumor activity [4].

RAS Isoform Specificity and Comparative Activity

Pan-RAS Inhibition Profile

This compound exhibits a broad-spectrum inhibitory profile against all RAS isoforms, distinguishing it from more recent isoform-specific inhibitors such as KRAS-G12C inhibitors (sotorasib, adagrasib). The basis for this pan-RAS activity lies in this compound's mechanism of targeting the conserved farnesylcysteine moiety present in all RAS proteins following post-translational processing [1] [4]. This common structural element across HRAS, NRAS, KRAS4A, and KRAS4B isoforms enables this compound to effectively displace each variant from membrane localization sites. While this compound demonstrates activity against all RAS isoforms, research indicates variable sensitivity across different cellular contexts and isoform mutations, likely reflecting differences in membrane affinity, activation thresholds, and compensatory pathways rather than inherent compound specificity [3] [6].

The functional specificity of RAS isoforms in physiological and pathological processes is well-established, with distinct mutation patterns observed across cancer types [3]. For instance, KRAS mutations predominate in pancreatic, colorectal, and lung cancers, while HRAS mutations are more frequent in bladder cancer and thyroid cancer [6] [7]. NRAS mutations are commonly found in acute leukemias and melanoma [3]. These distinct mutation patterns suggest isoform-specific biological functions, yet this compound's mechanism effectively targets the common membrane association process shared by all isoforms, making it potentially applicable across diverse RAS-driven malignancies.

HRAS-Specific Applications

Emerging evidence points to particular promise for this compound in targeting HRAS-driven malignancies. In bladder cancer, where HRAS mutations occur in 7-66% of cases, this compound demonstrated significant antitumor effects in both HRAS wild-type and HRAS-mutated (G12V) cell lines [6]. Proteomic analyses using innovative iMPAQT technology revealed that this compound treatment in bladder cancer cells led to downregulation of metabolic pathways, including oxidative phosphorylation and glycolysis, providing mechanistic insights into its growth inhibitory effects [6]. The particular susceptibility of HRAS-driven tumors to this compound may relate to the distinct membrane localization patterns and signaling dynamics of HRAS compared to other isoforms, though further research is needed to fully elucidate these relationships.

Table: Comparative Efficacy of this compound Across RAS-Driven Cancer Models

Cancer Type Cell Line/Model Primary RAS Isoform IC₅₀ / Effective Concentration Key Effects Citation
Hepatocarcinoma HepG2, Huh7, Hep3B KRAS, NRAS (mutated) 150 μM (with serum) 60-85 μM (serum-free + EGF/IGF) 50% growth inhibition; ↓cyclin A/D1; ↑p21/p27; apoptosis induction [4]
Bladder Cancer T24 (HRAS G12V) HRAS (mutated) Not specified Inhibition of proliferation, migration, invasion; metabolic pathway downregulation [6]
Bladder Cancer BOY (HRAS wild-type) HRAS (wild-type) Not specified Inhibition of proliferation, migration, invasion [6]
Pancreatic Cancer Patient-derived xenografts KRAS (mutated) 100 mg/kg (in vivo) Growth inhibition in 2/14 models; modulated RAS signaling [8]
Various Cancers Multiple cell lines All RAS isoforms 25-50 μM (in Panc-1 cells) ~50% decrease in RAS protein levels [8]

Quantitative Efficacy Data Across Models

In Vitro Antiproliferative Effects

This compound demonstrates concentration-dependent antiproliferative activity across a broad spectrum of cancer cell lines. In hepatocarcinoma models (HepG2, Huh7, Hep3B), this compound achieved approximately 50% growth inhibition at 150 μM concentration under standard serum conditions [4]. The compound exhibited enhanced potency under serum-free conditions with EGF or IGF stimulation, with IC₅₀ values ranging from 60-85 μM [4]. This growth inhibitory effect was characterized by distinct molecular signatures, including downregulation of cyclin A and cyclin D1, upregulation of p21 and p27, caspase-3 activation, cytochrome c release, death receptor upregulation, and reduced expression of apoptosis inhibitors cFLIP and survivin [4]. The consistency of these effects across multiple hepatocarcinoma cell lines indicates a robust antiproliferative mechanism that transcends specific genetic backgrounds.

In pancreatic cancer models, this compound demonstrated significant RAS protein reduction at lower concentrations, with Panc-1 cells showing approximately 50% decrease in RAS levels at 25-50 μM concentrations [8]. This reduction in RAS protein correlated with inhibition of tumor cell growth, supporting the proposed mechanism of action. The differential sensitivity observed across cell lines likely reflects variations in RAS dependency, alternative signaling pathway activation, and compensatory mechanisms. Interestingly, this compound's effects extended beyond proliferation to include inhibition of migratory and invasive capabilities, particularly noted in bladder cancer models where both HRAS wild-type and HRAS-mutated cell lines showed significant reduction in these aggressive phenotypes following treatment [6].

In Vivo Efficacy and Clinical Correlates

The transition from in vitro models to in vivo systems has provided important insights into this compound's therapeutic potential. In subcutaneous xenograft models using HepG2 hepatocarcinoma cells, this compound treatment resulted in significant tumor growth reduction from day 5 onward, with a 56% decrease in mean tumor weight after 12 days of treatment [4]. Similarly, patient-derived xenograft (PDX) models of pancreatic cancer demonstrated that this compound inhibited growth in 2 of 14 models tested and effectively modulated RAS signaling in responsive tumors [8]. These preclinical findings supported the initiation of clinical trials that have begun to establish the translational potential of this compound in human cancers.

Table: Clinical Trial Outcomes of this compound in Solid Tumors

Trial Population Regimen Sample Size Primary Efficacy Outcomes Safety Profile Citation
Japanese patients with relapsed/refractory solid tumors This compound monotherapy (100-1000 mg twice daily) 21 patients (4 with KRAS mutations) Median PFS in KRAS-mutant patients: 227 days; Recommended phase II dose: 800 mg twice daily No DLT observed; most common AEs: diarrhea, abdominal pain, nausea [1]
Treatment-naïve metastatic pancreatic cancer This compound (200-800 mg twice daily) + gemcitabine 19 patients Median OS: 6.2 months; 1-year survival: 37%; Reduced RAS/KRAS protein levels in paired biopsies Hematologic and GI toxicities, fatigue; no DLTs or altered this compound exposure with combination [8]
Advanced NSCLC with KRAS mutations This compound monotherapy (600 mg twice daily) Phase II trial Limited efficacy as single agent Well-tolerated [2]

Detailed Experimental Protocols

In Vitro Assessment of Antiproliferative Effects

The standardized methodology for evaluating this compound's effects in vitro involves comprehensive cell-based assays that measure proliferation, apoptosis, and cell cycle dynamics. The protocol typically begins with plating appropriate cancer cell lines (e.g., HepG2, Huh7, Hep3B for hepatocarcinoma; T24 for bladder cancer) at densities of 5×10³ cells/well in 96-well plates for viability assays or 1.5×10⁶ cells in 10-cm dishes for protein analysis [4]. Cells are allowed to adhere overnight before treatment with this compound across a concentration range (typically 25-200 μM) or vehicle control (DMSO) for varying durations (2 hours to 7 days) depending on the specific endpoint being measured [4]. For growth factor stimulation studies, cells are serum-starved overnight before adding EGF (50 ng/mL) or IGF2 (75 ng/mL) in serum-free medium containing 0.1% BSA along with this compound or vehicle [4].

Key readouts include cell viability measured by WST-1 assay, DNA synthesis assessed by BrdU incorporation, cell cycle distribution analyzed by propidium iodide staining and flow cytometry, and apoptosis determined by caspase-3/7 activity assays and LDH release [4]. For molecular mechanism studies, protein extracts are prepared for Western blotting using antibodies against RAS, phosphorylated and total forms of signaling proteins (Akt, MAPK, MEK), and apoptosis-related markers (NF-κB, XIAP, c-PARP) [4] [8]. Additionally, RAS activation states can be assessed through pull-down assays using the RAS-binding domain of RAF1 to precipitate active GTP-bound RAS, followed by immunoblotting [4]. These methodologies provide a comprehensive assessment of this compound's cellular effects and mechanism of action.

In Vivo Evaluation Protocols

The experimental workflow for assessing this compound efficacy in vivo follows established preclinical cancer model systems, particularly mouse xenograft approaches. The standard protocol involves subcutaneously implanting cancer cells (typically 1-5×10⁶ cells per injection) or patient-derived tumor fragments into the flanks of immunodeficient mice (e.g., athymic nude mice) [8]. Once tumors reach a volume of approximately 200 mm³, mice are randomized into treatment groups (typically 5 mice with bilateral tumors, yielding 10 evaluable tumors per group) to receive either vehicle control or this compound administered orally at 100 mg/kg once daily for 4 weeks [8]. Tumor dimensions are measured twice weekly using calipers, and volume is calculated using the formula: volume = [length × width²]/2 [8].

For combination therapy studies with gemcitabine (relevant for pancreatic cancer models), the protocol typically involves this compound 100 mg/kg p.o. daily plus gemcitabine 100 mg/kg i.p. twice weekly for 4 weeks [8]. The primary efficacy endpoint is tumor growth index (TGI), calculated as (mean tumor volume of drug-treated group/mean tumor volume of control group) × 100, with xenografts showing TGI <50% classified as sensitive [8]. At study endpoint, tumors are harvested for pharmacodynamic analyses, including protein extraction and Western blotting to assess effects on RAS levels and downstream signaling pathways, as well as histological examination [8]. These protocols enable comprehensive evaluation of this compound's antitumor activity in physiologically relevant model systems.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development InVitro InVitro InVivo InVivo InVitro->InVivo Clinical Clinical InVivo->Clinical CellCulture CellCulture Viability Viability CellCulture->Viability Apoptosis Apoptosis CellCulture->Apoptosis WB WB CellCulture->WB Xenograft Xenograft Dosing Dosing Xenograft->Dosing Monitoring Monitoring Dosing->Monitoring Harvest Harvest Monitoring->Harvest PhaseI PhaseI PhaseII PhaseII PhaseI->PhaseII Biomarker Biomarker PhaseII->Biomarker

Comprehensive experimental workflow for this compound evaluation, spanning in vitro assessment, in vivo models, and clinical development stages.

Current Research Status and Limitations

Clinical Development Status

This compound has progressed through multiple clinical trials establishing its safety profile and preliminary efficacy signals. Phase I trials in Japanese patients with relapsed/refractory solid tumors demonstrated that this compound was well-tolerated across a dose range of 100-1000 mg twice daily, with no dose-limiting toxicities observed and 800 mg twice daily identified as the recommended phase II dose [1] [9]. The most common adverse events were gastrointestinal disturbances (diarrhea, abdominal pain, nausea), which were manageable and did not lead to treatment discontinuation [1]. Importantly, patients with KRAS mutations showed a remarkably long median progression-free survival of 227 days, suggesting potential efficacy in molecularly selected populations [1].

In a phase I study combining this compound with gemcitabine for treatment-naïve metastatic pancreatic cancer patients, the combination demonstrated acceptable toxicity with no alteration of this compound exposure when combined with gemcitabine [8] [10]. The median overall survival of 6.2 months and 1-year survival rate of 37% compared favorably with historical gemcitabine monotherapy outcomes [8]. Pharmacodynamic assessments in paired tumor biopsies from two patients showed decreased RAS and KRAS protein levels following treatment, providing proof-of-mechanism in human tumors [8]. However, subsequent phase II trials of this compound monotherapy in KRAS-mutant lung adenocarcinomas demonstrated limited efficacy as a single agent, prompting investigations into combination strategies and biomarker identification [2].

Limitations and Future Directions

Despite its promising mechanism, this compound faces several significant challenges that have limited its clinical advancement to date. The compound exhibits limited bioavailability and chemical stability, necessitating relatively high concentrations to achieve antitumor effects [2] [6]. This limitation has spurred efforts to develop structural analogs with improved pharmaceutical properties, including lipophilic modifications that enhance membrane permeability and metabolic stability [2]. Research on these analogs has revealed structure-activity relationships where compounds with longer aliphatic chains (e.g., 16-carbon chains) demonstrate enhanced antiproliferative activity, while shorter chains improve antimigratory effects [2].

The tumor-specific resistance mechanisms to this compound represent another significant challenge. Proteomic analyses in bladder cancer cells revealed that this compound treatment downregulates oxidative phosphorylation and glycolysis pathways, but does not significantly affect key glycolytic enzymes downstream of RAS and HIF-1α, potentially explaining the high concentrations required for efficacy [6]. Additionally, the redundant signaling networks in cancer cells may necessitate combination approaches, as evidenced by studies showing enhanced efficacy when this compound is combined with gemcitabine in pancreatic cancer or with TRAIL receptor agonists in hepatocarcinoma [8] [5]. Future research directions should focus on optimized combination strategies, improved patient selection biomarkers, and next-generation analogs with enhanced pharmacokinetic and pharmacodynamic properties to fully realize the potential of RAS membrane disruption as an anticancer strategy.

Conclusion

References

Experimental Protocols for In Vitro Studies

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed methodologies for key experiments conducted with Salirasib in cell culture, based on published research.

Cell Viability and Proliferation Assays
  • Cell Lines: Commonly used lines include hepatocarcinoma (HepG2, Huh7, Hep3B) and triple-negative breast cancer (MDA-MB-231, Hs578T) [1] [2] [3].
  • Dosing: Cells are treated with a range of this compound concentrations (typically from 25 μM to 150 μM) for 48 to 72 hours [2] [4].
  • Protocol:
    • Seed cells in 96-well plates and allow them to adhere.
    • Treat with this compound or vehicle control (e.g., DMSO) for the desired duration.
    • Add cell viability reagent (e.g., WST-1 or CCK-8).
    • Measure absorbance at 450 nm using a microplate reader and calculate the percentage of viable cells and the IC50 value (the concentration that inhibits 50% of cell growth) [1] [2].
Cell Cycle Analysis via Flow Cytometry
  • Purpose: To determine the phase of the cell cycle in which arrest occurs.
  • Protocol:
    • Treat cells with this compound (e.g., 150 μM) for 24-72 hours [2].
    • Harvest cells by trypsinization, wash with PBS, and fix in ice-cold ethanol.
    • Treat cells with RNase A to remove RNA.
    • Stain cellular DNA with propidium iodide (PI).
    • Analyze DNA content using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on PI fluorescence intensity [2].
Apoptosis Assays
  • Caspase Activity Measurement:
    • Seed cells in 96-well plates.
    • Treat with this compound for 24 hours.
    • Add a caspase-specific substrate that becomes fluorescent upon cleavage.
    • Measure fluorescence to quantify caspase-3/7, -8, or -9 activity, indicating activation of apoptosis pathways [3].
  • Analysis of Sub-G0 Population: The protocol for cell cycle analysis also identifies a "sub-G0" population, which consists of cells with fragmented DNA, a hallmark of apoptosis. This is a key endpoint in synergy studies, such as with TRAIL [3].

Quantitative Cytotoxicity Data

The table below summarizes the inhibitory concentrations (IC50) of this compound across various human cancer cell lines, providing a reference for its potency.

Cell Line Cancer Type IC50 / EC50 (μM) Assay & Duration
HepG2 Hepatocarcinoma 107.51 [4] MTT, 48 hrs
Hep3B Hepatocarcinoma 63.75 [4] MTT, 48 hrs
Bel-7402 Hepatocarcinoma 76.13 [4] MTT, 48 hrs
MCF7 Breast Cancer 46.75 - 49.1 [4] MTT, 48 hrs
MDA-MB-231 Breast Cancer (TNBC) 51.22 [4] MTT, 48 hrs
NCI-H460 Lung Cancer 48.6 - 49.2 [4] MTT, 48 hrs
PANC-1 Pancreatic Cancer 35 - 53.6 [4] MTT, 5-7 days / 48 hrs
MIA PaCa-2 Pancreatic Cancer > 20 [4] Fluorescence, 48 hrs

Signaling Pathways and Experimental Workflow

The following diagram illustrates the proposed mechanism of action of this compound and its downstream effects on cancer cells, based on the findings from the search results.

G FTS This compound (FTS) RasMembrane Active Ras at Membrane FTS->RasMembrane Competes for Anchorage Sites RasDegradation Ras Displacement and Degradation RasMembrane->RasDegradation Dislodgment DownstreamSignaling Inhibition of Ras Downstream Signaling (e.g., ERK, mTOR) RasDegradation->DownstreamSignaling Leads to CellCycle Cell Cycle Arrest (G1/S Phase) DownstreamSignaling->CellCycle Causes Apoptosis Induction of Apoptosis DownstreamSignaling->Apoptosis Triggers Synergy Sensitization to Other Therapies (e.g., TRAIL, c-Myc inhibition) DownstreamSignaling->Synergy Enables

Mechanism of this compound (FTS) and its cellular consequences.

Key Considerations for Your Research

  • Beyond Ras: Some studies suggest this compound may also directly inhibit the mTORC1 complex by disrupting its assembly, indicating potential off-target effects that contribute to its anti-proliferative outcomes [2] [5].
  • Synergy is Crucial: The most potent effects of this compound in vitro are often observed not as a single agent, but in combination with other targeted agents or immunotherapies, such as with c-Myc knockdown or TRAIL receptor agonists [1] [3].
  • Use Appropriate Controls: Always include a vehicle control (e.g., DMSO at the same concentration used to deliver this compound) to account for any solvent effects on cell viability and behavior.

References

Comprehensive Application Notes and Protocols for Salirasib and Gemcitabine Combination Therapy in Pancreatic Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles and Scientific Rationale

Salirasib (S-trans,trans-Farnesylthiosalicylic Acid, FTS)

This compound is a novel synthetic small molecule that functions as a potent Ras protein inhibitor. This salicylic acid derivative represents a targeted therapeutic approach for cancers driven by Ras mutations, particularly pancreatic ductal adenocarcinoma (PDA). The molecular mechanism of this compound involves acting as a farnesylcysteine mimetic that selectively disrupts the association of active Ras proteins with their membrane-anchoring sites. This action effectively dislodges all Ras isoforms (including mutant K-Ras, H-Ras, and N-Ras) from the plasma membrane, preventing their activation and subsequent downstream signaling. Unlike earlier approaches that targeted farnesyltransferase, this compound directly targets the membrane localization of already processed Ras proteins, thereby bypassing the alternative prenylation escape pathways that limited previous therapeutic strategies [1] [2] [3].

Gemcitabine (Gemzar)

Gemcitabine is a pyrimidine antimetabolite and deoxycytidine analog that has served as the standard first-line treatment for advanced pancreatic cancer since 1997. As a nucleoside analog, gemcitabine undergoes intracellular phosphorylation to active metabolites that incorporate into DNA, leading to masked chain termination and inhibition of DNA synthesis. The drug demonstrates particular effectiveness in improving clinical benefit response (CBR), including pain reduction, decreased analgesic consumption, and enhanced quality of life, despite modest objective response rates of 10-30% in advanced disease settings. Gemcitabine monotherapy typically yields overall survival of 5-7 months in advanced pancreatic cancer, establishing it as the historical benchmark for therapeutic efficacy in this malignancy [4] [5].

Combination Rationale

The strong biological rationale for combining this compound with gemcitabine in pancreatic cancer stems from the high prevalence of K-Ras mutations in this malignancy, occurring in >90% of pancreatic ductal adenocarcinomas. The Ras signaling pathway plays a fundamental role in regulating cellular proliferation, differentiation, adhesion, and apoptosis, with constitutive activation driving tumor growth and progression. Preclinical studies demonstrated that this compound synergizes with gemcitabine both in inhibiting tumor growth and prolonging survival in mouse xenograft models, providing the foundational evidence for clinical translation of this combination approach. By targeting the fundamental Ras driver in pancreatic cancer while maintaining cytotoxic pressure through gemcitabine's antimetabolite activity, this combination represents a mechanistically complementary therapeutic strategy [1] [2] [6].

Preclinical Development Data

In Vitro Studies

Comprehensive in vitro investigations utilizing pancreatic cancer cell lines, including Panc-1 models, demonstrated that this compound treatment decreases cellular Ras content in a dose-dependent manner. Maximum reduction of approximately 50% in Ras protein levels was achieved at this compound concentrations ranging from 25 to 50 µM. This reduction correlated with inhibition of downstream Ras effector pathways and suppression of malignant cell growth. The IC₅₀ values varied across different pancreatic cancer models, reflecting heterogeneous dependence on Ras signaling pathways. Importantly, these studies established that this compound effectively targets both wild-type and mutant Ras variants, addressing the fundamental genetic lesion in most pancreatic cancers [3].

In Vivo Efficacy Studies

Table 1: Preclinical Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

PDX Model Treatment Group Tumor Growth Index (TGI) Response Classification Ras Pathway Modulation
A6L This compound (100 mg/kg/day) <50% Sensitive Significant decrease in p-MEK, p-MAPK
Panc265 This compound (100 mg/kg/day) <50% Sensitive Reduced p-AKT, increased c-PARP
Other Models (12/14) This compound (100 mg/kg/day) >50% Resistant Variable pathway effects
A6L Gemcitabine + this compound <30% Highly Sensitive Enhanced apoptosis markers
Panc265 Gemcitabine + this compound <35% Highly Sensitive Synergistic pathway inhibition

In vivo studies employed patient-derived xenografts (PDX) from the PancXenoBank collection to evaluate this compound's antitumor activity in clinically relevant models. Treatment protocols involved administration of this compound at 100 mg/kg orally once daily for four weeks, with tumor volume measured twice weekly. Xenografts demonstrating a tumor growth index (TGI) <50% were classified as sensitive based on established criteria for pancreatic cancer models. Of the 14 PDX models evaluated, 2 models (14.3%) exhibited sensitivity to single-agent this compound, confirming that a subset of pancreatic tumors demonstrates significant dependence on Ras signaling. The combination of this compound with gemcitabine (100 mg/kg IP twice weekly) demonstrated enhanced efficacy in sensitive models, with TGI values falling below 35%, suggesting synergistic activity [6] [3].

Pharmacodynamic Effects

Western blot analysis of post-treatment tumor samples from responsive xenograft models demonstrated consistent modulation of Ras signaling pathways. This compound treatment resulted in decreased phosphorylation of key downstream effectors, including MEK (Ser221) and MAPK (Thr202/Tyr204), along with reduced AKT activation (Ser473). Additionally, responsive models showed increased cleavage of PARP, indicating induction of apoptotic pathways. These molecular changes correlated with tumor growth inhibition, providing mechanistic validation of this compound's target engagement and biological activity in vivo [3].

Clinical Evidence and Trial Data

Phase I Clinical Trial Outcomes

A systematic phase I evaluation established the recommended phase II dose of this compound at 600 mg twice daily when combined with standard gemcitabine (1000 mg/m² IV on days 1, 8, and 15 of a 28-day cycle). This determination followed dose escalation from 200 mg to 800 mg twice daily, with the 800 mg dose resulting in dose-limiting gastrointestinal toxicities (Grade 1-2 diarrhea) in all treated patients. The combination regimen demonstrated manageable toxicity profiles, with no overlapping pharmacokinetic interactions observed between this compound and gemcitabine. Hematologic and gastrointestinal adverse events mirrored those expected with gemcitabine monotherapy, with no unexpected synergistic toxicities identified [6] [3].

Efficacy Outcomes in Clinical Trials

Table 2: Clinical Efficacy Outcomes from this compound and Gemcitabine Combination Therapy

Study Phase Patients (n) Median Overall Survival (months) Progression-Free Survival (months) 1-Year Survival Rate (%) Dose Level
Phase I 19 6.2 4.7 37% 200-800 mg BID
Phase I (MTD) 6 Not reported Not reported Not reported 600 mg BID
Preclinical PDX 14 models Not applicable Not applicable Not applicable 100 mg/kg/day

In the phase I clinical trial involving 19 treatment-naïve patients with metastatic pancreatic adenocarcinoma, the combination of this compound and gemcitabine demonstrated encouraging clinical activity. The observed median overall survival of 6.2 months and one-year survival rate of 37% compared favorably with historical benchmarks for gemcitabine monotherapy. The progression-free survival reached 4.7 months, suggesting meaningful disease control. Pharmacodynamic assessments in paired tumor biopsies from two patients revealed decreased Ras and K-Ras protein levels following treatment initiation (Cycle 1, Day 9), providing clinical evidence of target engagement. Pharmacokinetic analyses confirmed that gemcitabine coadministration did not alter this compound exposure, supporting the pharmacological compatibility of this combination [6] [3].

Context Within Pancreatic Cancer Therapeutics

The clinical efficacy of this compound and gemcitabine combination must be interpreted within the landscape of pancreatic cancer therapeutics. Meta-analyses of gemcitabine-based combination therapies have demonstrated that doublet regimens generally provide superior outcomes compared to gemcitabine monotherapy, with improved overall survival (HR=0.84), progression-free survival (HR=0.78), and overall response rates (OR=1.92). However, this benefit appears dependent on the companion agent, with gemcitabine plus capecitabine or S-1 demonstrating significant survival advantages, while gemcitabine plus cisplatin failed to show improved efficacy. Notably, combination therapies typically increase the incidence of adverse events including leukopenia, neutropenia, anemia, and gastrointestinal toxicities, highlighting the importance of appropriate patient selection and supportive care [4].

Experimental Protocols

In Vivo Combination Therapy Study

Purpose: To evaluate the antitumor activity of this compound alone and in combination with gemcitabine using patient-derived xenograft models of pancreatic cancer.

Materials:

  • 6-week-old male athymic nude mice (Harlan)
  • Patient-derived pancreatic tumor specimens (PancXenoBank collection)
  • This compound: prepared in appropriate vehicle for oral administration
  • Gemcitabine (Gemzar): reconstituted per manufacturer instructions
  • Calipers for tumor measurement
  • Protein extraction reagents: RIPA buffer with protease and phosphatase inhibitors

Methods:

  • Xenograft Establishment: Implant fresh pancreatic tumor specimens subcutaneously into both flanks of mice (n=5 mice per group, 10 evaluable tumors total).
  • Randomization: When tumors reach ~200 mm³, randomize mice into treatment groups:
    • Vehicle control (once daily oral gavage)
  • This compound monotherapy (100 mg/kg p.o., once daily)
  • Gemcitabine monotherapy (100 mg/kg i.p., twice weekly)
  • Combination therapy (this compound 100 mg/kg p.o. daily + gemcitabine 100 mg/kg i.p. twice weekly)
  • Treatment Duration: Continue all treatments for 4 weeks.
  • Tumor Monitoring: Measure tumor dimensions twice weekly using calipers. Calculate tumor volume using the formula: Volume = [length × width²]/2.
  • Endpoint Calculation: Determine Tumor Growth Index (TGI) using: TGI = (mean tumor volume of treated group/mean tumor volume control group) × 100.
  • Statistical Analysis: Compare group means using ANOVA with post-hoc testing. Significance threshold: p<0.05.
  • Tissue Collection: Harvest tumor tissue at endpoint for protein analysis and histopathological examination [3].
Western Blot Analysis for Ras Signaling

Purpose: To assess the pharmacodynamic effects of this compound on Ras protein levels and downstream signaling pathways in treated tumors.

Methods:

  • Protein Extraction:

    • Homogenize flash-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors
    • Centrifuge at 14,000 × g for 15 minutes at 4°C
    • Collect supernatant and quantify protein concentration using BCA assay
  • Gel Electrophoresis and Transfer:

    • Load 30-50 μg of protein per lane onto 4-12% Bis-Tris polyacrylamide gels
    • Separate proteins by electrophoresis at 120V for 90 minutes
    • Transfer to PVDF membranes using wet transfer system at 100V for 60 minutes
  • Immunoblotting:

    • Block membranes with 5% non-fat dry milk in TBST for 1 hour
    • Incubate with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation:
      • K-RAS (1:1500 dilution, Proteintech Group)
      • Total RAS, Akt, p-Akt (Ser473), MAPK, p-MAPK (Thr202/Tyr204)
      • MEK, p-MEK (Ser221), NF-κB, XIAP, c-PARP (1:1000, Cell Signaling Technology)
    • Wash membranes 3× with TBST, 10 minutes per wash
    • Incubate with HRP-conjugated secondary antibody (1:2000 in 5% milk/TBST) for 2 hours at room temperature
    • Wash 3× with TBST, 10 minutes per wash
  • Detection:

    • Develop blots using enhanced chemiluminescence substrate
    • Image using chemiluminescence detection system
    • Normalize signals to β-actin loading controls [3]

Visual Summaries

Ras Signaling Pathway and this compound Mechanism

G RasProtein Ras Protein (All Isoforms) DownstreamSignaling Downstream Signaling (MAPK, PI3K/Akt) RasProtein->DownstreamSignaling Activates MembraneAnchor Membrane Anchoring Sites MembraneAnchor->RasProtein CellProliferation Cell Proliferation & Survival DownstreamSignaling->CellProliferation Promotes This compound This compound (FTS) This compound->RasProtein Inhibits Membrane Association This compound->MembraneAnchor Dislodges From Gemcitabine Gemcitabine DNASynthesis DNA Synthesis Inhibition Gemcitabine->DNASynthesis Inhibits DNASynthesis->CellProliferation Suppresses

Diagram 1: Mechanism of this compound and Gemcitabine Combination Therapy. This compound (red pathway) dislodges Ras proteins from membrane anchoring sites, inhibiting downstream signaling. Gemcitabine (blue pathway) independently suppresses cell proliferation through DNA synthesis inhibition, creating complementary anticancer mechanisms.

Experimental Workflow for Combination Therapy Evaluation

G PDXEstablishment PDX Establishment Subcutaneous Implantation TreatmentRandomization Treatment Randomization (n=5 mice/group) PDXEstablishment->TreatmentRandomization Tumor Volume ~200 mm³ MonotherapyArms Monotherapy Arms: This compound (100 mg/kg/day po) Gemcitabine (100 mg/kg biw ip) TreatmentRandomization->MonotherapyArms CombinationArm Combination Arm: This compound + Gemcitabine TreatmentRandomization->CombinationArm TumorMonitoring Tumor Monitoring Twice Weekly Measurements MonotherapyArms->TumorMonitoring 4 Weeks CombinationArm->TumorMonitoring 4 Weeks TissueCollection Tissue Collection Protein & Histology Analysis TumorMonitoring->TissueCollection Endpoint WesternBlot Western Blot Analysis Ras & Signaling Proteins TissueCollection->WesternBlot Protein Extraction DataAnalysis Data Analysis TGI Calculation & Statistics WesternBlot->DataAnalysis Signal Quantification

Diagram 2: Preclinical Evaluation Workflow for this compound and Gemcitabine Combination Therapy. The systematic approach encompasses patient-derived xenograft establishment, treatment randomization, comprehensive monitoring, and molecular analysis to evaluate antitumor activity and pharmacodynamic effects.

Conclusion and Future Directions

The combination of This compound with gemcitabine represents a mechanistically rational approach for targeting the fundamental Ras driver in pancreatic cancer while maintaining cytotoxic pressure through established antimetabolite therapy. Preclinical data demonstrates convincing synergistic activity in responsive models, with clinical studies confirming acceptable safety profiles and promising efficacy signals in advanced pancreatic cancer patients.

Future development should focus on predictive biomarker identification to enrich for patients most likely to benefit from Ras-targeted therapy. The 14.3% response rate in PDX models underscores the molecular heterogeneity of pancreatic cancer and the need for patient stratification strategies. Additionally, exploration of this compound combinations with modern gemcitabine-based regimens (such as gemcitabine/nab-paclitaxel) may enhance therapeutic efficacy further. The well-tolerated safety profile and oral administration of this compound support its potential integration into multi-modality treatment approaches for this challenging malignancy.

References

Comprehensive Application Notes and Protocols for Salirasib in Cell Proliferation Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Salirasib

This compound (Farnesylthiosalicylic acid, FTS) is a farnesylcysteine mimetic that functions as a pan-Ras inhibitor. Its primary mechanism of action involves competing with active, GTP-bound Ras proteins for their membrane anchorage sites, thereby displacing all Ras isoforms (H-Ras, K-Ras, N-Ras) from the plasma membrane. This leads to accelerated degradation of Ras and subsequent inhibition of Ras-dependent cell growth and transformation. [1] [2]

Originally investigated for its anti-cancer properties, recent research has expanded its applications to include modulating the tumor microenvironment and inhibiting fibrosis, highlighting its versatility as a biological tool. [3] [4]

Mechanism of Action and Signaling Pathways

This compound exerts its effects through multiple pathways. The diagram below illustrates its core mechanism and downstream consequences on cell proliferation.

G This compound This compound (FTS) Ras Active GTP-Ras (All Isoforms) This compound->Ras Displaces from plasma membrane CellProliferation Cell Proliferation This compound->CellProliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces/Sensitizes CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces RasSignaling        Downstream Ras Signaling• RAF/MEK/ERK• PI3K/Akt/mTOR     Ras->RasSignaling Activates RasSignaling->CellProliferation Promotes

Diagram 1: Core mechanism of this compound action. It displaces active Ras from the membrane, inhibiting proliferation signaling and promoting anti-growth pathways.

Experimental Protocols for Cell Proliferation Assessment

This section provides standardized protocols for evaluating the anti-proliferative effects of this compound, based on established methodologies from recent literature. [3] [1]

Cell Culture and Treatment Setup

Materials:

  • Cell Lines: Commonly used models include TNBC lines (MDA-MB-231, Hs578T), hepatocarcinoma lines (HepG2, Huh7, Hep3B), or other relevant cancer/fibrosis models. [3] [1]
  • This compound Preparation: Prepare a stock solution in DMSO (e.g., 10-100 mM). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. [1]
  • Culture Media: Use standard media (DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin. [3]

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (96-well plates for viability assays, 24-well plates for EdU, 6-well plates for protein/RNA analysis) at optimized densities (e.g., 2,000 cells/well for 96-well plates). [3]
  • Attachment: Allow cells to adhere fully overnight in a humidified incubator (37°C, 5% CO₂).
  • Treatment: Replace medium with fresh medium containing this compound at desired concentrations or DMSO vehicle control.
Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay provides a colorimetric method to quantify cell viability and proliferation. [3]

Workflow:

G SeedCells Seed cells in 96-well plate AdhereOvernight Adhere overnight (37°C, 5% CO₂) SeedCells->AdhereOvernight ApplyTreatment Apply this compound treatment (48-72 hours) AdhereOvernight->ApplyTreatment AddCCK8 Add CCK-8 reagent (10 μL/well) ApplyTreatment->AddCCK8 Incubate Incubate 1-4 hours (37°C) AddCCK8->Incubate MeasureAbsorbance Measure absorbance at 450 nm Incubate->MeasureAbsorbance

Diagram 2: CCK-8 assay workflow for assessing this compound's effect on cell viability.

Key Details:

  • Incubation Time: Treat cells with this compound for 48-72 hours. [3]
  • CCK-8 Incubation: Add 10 μL CCK-8 reagent per 100 μL medium. Incubate plates for 1-4 hours at 37°C. Protect from light. [3]
  • Data Analysis: Calculate cell viability as percentage of DMSO control. Use nonlinear regression to determine IC₅₀ values.
DNA Synthesis Measurement (EdU Assay)

The 5-Ethynyl-2′-deoxyuridine (EdU) assay directly measures DNA synthesis in proliferating cells. [3]

Procedure:

  • Treatment: Culture cells (e.g., 2×10⁵/well in 24-well plates) and treat with this compound (e.g., 10 μM) for 48 hours. [3]
  • EdU Labeling: Add EdU (10 μM final concentration) and incubate for 2 hours at 37°C. [3]
  • Fixation and Staining:
    • Fix cells with 4% paraformaldehyde for 15 minutes.
    • Permeabilize with 0.3% Triton X-100 for 10-15 minutes.
    • Perform Click-iT reaction with Azide Alexa Fluor 488 according to manufacturer's protocol.
  • Counterstaining and Imaging: Stain nuclei with Hoechst 33342 (5-10 μg/mL). Image using a fluorescence microscope. Calculate EdU incorporation rate as percentage of EdU-positive cells.

Quantitative Data and Optimal Conditions

The table below summarizes key quantitative findings from recent studies on this compound's anti-proliferative effects.

Table 1: Summary of this compound's Anti-Proliferative Effects Across Different Cell Models

Cell Type/Model Assay Type Key Findings Optimal Concentrations Exposure Time Reference
TNBC Cells (MDA-MB-231, Hs578T) CCK-8, EdU Synergy with c-Myc knockdown; G1/S phase arrest; ↓ MCM2-mediated DNA replication 10 μM (with c-Myc targeting) 48-72 hours [3]
Hepatocarcinoma (HepG2, Huh7, Hep3B) WST-1, BrdU, Cell Cycle Analysis ~50% growth inhibition; ↓ cyclin A/D1; ↑ p21/p27 150 μM (with serum); 60-85 μM (serum-free + EGF/IGF2) 24-72 hours [1]
SSc Dermal Fibroblasts MTT, qPCR ↓ COL1A1, COL1A2, α-SMA; ↑ MMP1; no significant cytotoxicity 12.5 μM (with TGF-β1) 24 hours [4]
Hepatocarcinoma + TRAIL WST-1, Caspase Activity Sensitization to TRAIL-induced apoptosis; synergistic effect 150 μM pretreatment 24h pretreatment + 24h TRAIL [5]

Advanced Applications and Combination Strategies

Recent studies reveal that this compound's efficacy can be enhanced through strategic combinations:

Synergy with c-Myc Targeting in TNBC

In Triple-Negative Breast Cancer models, this compound demonstrates potent synergy with c-Myc knockdown. The combination inhibits MCM2-mediated DNA replication, causing G1/S phase arrest and significant enhancement of PD-L1 blockade efficacy in murine models. This suggests potential for immunotherapeutic combinations. [3]

Sensitization to TRAIL-Induced Apoptosis

In hepatocarcinoma cells, pretreatment with this compound (150 μM, 24 hours) sensitizes resistant cells to TRAIL-induced apoptosis through DR5 upregulation and survivin inhibition. This combination activates both extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, with 25-50% of cells undergoing apoptosis. [5]

Anti-fibrotic Effects in Systemic Sclerosis

In dermal fibroblasts from SSc patients, low-dose this compound (12.5 μM) significantly reduces expression of fibrotic markers (COL1A1, COL1A2, α-SMA, fibronectin) while increasing MMP1 expression, indicating potential application in fibrotic disorders beyond oncology. [4]

Troubleshooting and Technical Considerations

  • DMSO Toxicity: Maintain DMSO concentration below 0.1% in all treatments to minimize solvent toxicity. [1]
  • Serum Effects: Note that serum components can affect this compound potency. IC₅₀ values may be lower under serum-free conditions or with specific growth factor stimulation. [1]
  • Cell Line Variability: Response to this compound varies significantly between cell types. Conduct preliminary dose-range experiments for each new model system.
  • Combination Timing: For sequential treatments (e.g., TRAIL sensitization), pretreatment timing is critical. Optimize based on biological mechanism. [5]

Conclusion

This compound represents a versatile research tool with well-established protocols for assessing anti-proliferative effects across multiple disease models. Its unique mechanism as a Ras inhibitor, combined with emerging evidence of synergy with targeted therapies and immunotherapies, makes it particularly valuable for investigating Ras-dependent signaling pathways. The standardized protocols provided here enable robust evaluation of its effects on cell proliferation, DNA synthesis, and combination therapies.

References

Pharmacokinetic Analysis of Salirasib: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Salirasib (S-trans,trans-farnesylthiosalicylic acid) is an oral RAS inhibitor that represents a novel approach in targeting cancers driven by RAS mutations. Its mechanism of action is distinct from farnesyl transferase inhibitors (FTIs). This compound functions as a competitive dislocator of RAS proteins from the cell membrane; it mimics the C-terminal farnesylcysteine common to all RAS isoforms, thereby competing with active, farnesylated RAS for binding sites on the plasma membrane. This competition leads to the dislocation of active RAS from the membrane and its subsequent degradation in the cytoplasm, effectively blocking the aberrant RAS signaling that drives tumor growth in a wide range of cancers, including pancreatic and colorectal cancer [1] [2]. The following diagram illustrates this mechanism and the core structure of this compound.

G compound This compound (FTS)S-trans,trans-farnesylthiosalicylic acid- Mimics farnesyl cysteine- Competes for RAS membrane binding sites Membrane Plasma Membrane RAS Binding Sites compound->Membrane 1. Binding Competition ActiveRAS Farnesylated Active RAS ActiveRAS->Membrane 2. Native Binding InactiveRAS Dislocated RAS (Degraded) Membrane->InactiveRAS 3. Dislocation & Degradation

Diagram 1: Mechanism of Action of this compound (FTS). FTS competes with farnesylated RAS proteins for membrane binding sites, leading to RAS dislocation and degradation.

Clinical Trial Design and Patient Selection

The foundational PK data for this compound was derived from a phase I, multiple-ascending-dose clinical trial conducted in Japanese patients with relapsed or refractory solid tumors [1] [3]. The primary objectives of this trial were to investigate the safety, tolerability, and pharmacokinetics of this compound, with an exploratory analysis of its efficacy.

Key Patient Inclusion and Exclusion Criteria

To ensure patient safety and the integrity of the PK analysis, participants were selected based on stringent criteria [1] [3]:

  • Inclusion Criteria: Patients aged ≥20 years with histologically confirmed relapsed/refractory solid tumors who did not respond to standard therapies. Adequate organ function was required, defined as:
    • Creatinine ≤1.5 times Upper Limit of Normal (ULN)
    • Total bilirubin ≤2.0 mg/dL
    • Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) ≤3 times ULN
    • Hemoglobin ≥9.0 g/dL, Platelets ≥100 × 10⁹/L, Neutrophils ≥1.5 × 10⁹/L
  • Exclusion Criteria: Patients were excluded for uncontrolled severe concurrent illnesses, symptomatic brain metastases, renal/hepatic failure, uncontrolled diabetes, gastrointestinal conditions affecting drug absorption, or active infections like HIV and Hepatitis B/C.
Dosing Regimen and Study Design

The trial employed a 28-day cycle with a standard "3+3" dose escalation design [1]. This compound was administered orally twice daily after meals from Days 1 to 21, followed by a 7-day treatment-free period. Dosing cohorts were evaluated at 100, 200, 400, 600, 800, and 1000 mg, twice daily. On Day 1 of the first cycle, patients received only the morning dose to facilitate single-dose PK analysis. Patients with stable disease or better were permitted to repeat the treatment cycle [1].

Pharmacokinetic Sample Collection and Processing

A rigorous sampling schedule was implemented to characterize the PK profile of this compound comprehensively [1].

Blood Sample Collection:

  • Day 1 (single dose): Blood was collected at 10 time points: pre-dose and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-morning dose.
  • Days 4, 7, and 14: Trough samples were collected once.
  • Day 21 (steady state): Blood was collected at 9 time points: pre-morning dose and at 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose (before the evening dose).

Urine Sample Collection (Day 1): For patients receiving 200, 600, or 1000 mg, urine was collected over intervals of 0–6, 6–12, and 12–24 hours post-dose [1].

Bioanalytical Method: The concentrations of this compound in plasma and urine were determined using liquid chromatography–tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method, with analyses performed by LSI Medience Corporation (Tokyo, Japan) [1].

The overall workflow of the clinical trial and PK analysis is summarized below.

G TrialDesign Phase I Trial Design (28-day cycle, 3+3 dose escalation) Dosing Oral Dosing (Days 1-21, BID) TrialDesign->Dosing SampleCollection Intensive PK Sampling (Plasma & Urine) Dosing->SampleCollection Bioanalysis LC-MS/MS Analysis SampleCollection->Bioanalysis PKAnalysis Non-Compartmental Analysis (NCA) Bioanalysis->PKAnalysis Output PK Parameter Estimation PKAnalysis->Output

Diagram 2: Pharmacokinetic Analysis Workflow for this compound. BID: twice daily; NCA: Non-Compartmental Analysis.

Data Analysis and Key Pharmacokinetic Parameters

The PK parameters for this compound were calculated using non-compartmental analysis, which is standard for early-phase clinical trials. The key parameters derived from this analysis are summarized in the table below. These parameters are critical for understanding the drug's behavior in the body, including its exposure (AUC and Cmax), time-related metrics (Tmax and T1/2), and accumulation potential [1] [4].

Table 1: Key Pharmacokinetic Parameters and Their Definitions in this compound Analysis

PK Parameter Definition Pharmacokinetic Insight
AUC0-inf Area under the concentration-time curve from zero to infinity. Total drug exposure after a single dose.
AUC0-tlast Area under the curve from zero to the last measurable concentration. Measured exposure, used if extrapolation of AUC0-inf is unreliable.
Cmax Maximum observed plasma concentration. Peak systemic exposure.
Tmax Time to reach Cmax. Absorption rate indicator.
T1/2 Apparent terminal elimination half-life. Time for plasma concentration to reduce by 50%.
Accumulation Ratio Ratio of AUC at steady state to AUC after a single dose. Degree of drug accumulation with repeated dosing.

The trial established that this compound's exposure increased with the dose, with Cmax and AUC0-inf reaching their maximum at the 800 mg twice-daily dose level. No further significant increase was observed at the 1000 mg dose, suggesting potential saturation of absorption. The maximum tolerated dose (MTD) was not reached, as no dose-limiting toxicities (DLTs) were observed in any cohort. Based on the PK and safety profile, the 800 mg twice-daily dose was recommended for phase II trials [1].

Safety and Efficacy Monitoring Protocol

While the primary focus was PK, the trial protocol included comprehensive safety and efficacy assessments.

  • Safety Monitoring: Adverse events (AEs) were monitored throughout the trial and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE v4.0). The most frequently observed AEs were gastrointestinal disturbances, including diarrhea, abdominal pain, and nausea. No AEs led to study discontinuation, confirming the drug's tolerability [1] [3].
  • Efficacy Evaluation: In an exploratory analysis, diagnostic imaging (CT, MRI, FDG-PET) was used to assess tumor response based on the Response Evaluation Criteria in Solid Tumors (RECIST) guideline. Although the number of patients with KRAS mutations was small (n=4), those individuals showed a remarkably long median progression-free survival of 227 days (range: 79–373 days), warranting further investigation [1].

Conclusions and Applications

The application notes detailed above provide a robust framework for the pharmacokinetic analysis of this compound in clinical trials. The methods demonstrate that this compound exhibits a predictable PK profile with good tolerability in the dose range studied. The LC-MS/MS bioanalytical method, coupled with intensive sampling and non-compartmental analysis, proved effective in characterizing the drug's disposition. The promising efficacy signals in KRAS-mutant patients highlight the importance of these PK/PD relationships in future drug development efforts for this challenging target. Researchers can adapt this validated protocol for subsequent studies investigating this compound, either as a monotherapy or in combination regimens.

References

Salirasib: Application Notes and Experimental Protocols for Tumor Growth Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Salirasib (S-trans,trans-farnesylthiosalicylic acid, FTS) is a synthetic farnesylcysteine mimetic that acts as a pan-Ras inhibitor [1] [2]. Its primary mechanism involves disrupting the active, GTP-bound Ras proteins from their anchorage sites on the inner plasma membrane [2]. This dislodgment accelerates the degradation of Ras, reducing total cellular Ras levels and inhibiting Ras-dependent cell growth [2]. Furthermore, research indicates that this compound directly inhibits the mTOR complex 1 (mTORC1) by disrupting the mTOR-raptor association, thereby blocking a critical downstream signaling node in oncogenic proliferation [3].

The diagram below illustrates the signaling pathway targeted by this compound and its molecular effects.

G This compound Inhibits Ras and mTOR Signaling EGF EGF EGFR EGFR EGF->EGFR IGF IGF IGFR IGFR IGF->IGFR Ras Ras EGFR->Ras IGFR->Ras PI3K PI3K IGFR->PI3K Partial Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Downstream Effects Downstream Effects mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth mTORC1->Protein Synthesis & Cell Growth This compound This compound This compound->Ras Dislodges from membrane This compound->mTORC1 Directly inhibits mTOR-raptor

In Vitro Experimental Protocols

Cell Culture and Treatment Setup
  • Cell Lines: Human hepatocarcinoma cell lines (HepG2, Huh7, Hep3B) are commonly used. For pancreatic cancer research, models with K-Ras mutations are relevant [4] [2].
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% streptomycin/penicillin, and 1% non-essential amino acids at 37°C in 5% CO₂ [3].
  • This compound Preparation: Prepare a stock solution in DMSO (0.1% final concentration as vehicle control). Perform dose-response studies with concentrations typically ranging from 25 μM to 200 μM [4] [3].
  • Treatment Conditions:
    • Serum-containing conditions: Culture cells with serum and treat with this compound or vehicle for up to 7 days for time-course experiments [3].
    • Growth factor stimulation under serum-free conditions: Serum-starve cells overnight, then stimulate with EGF (50 ng/mL) or IGF2 (75 ng/mL) in serum-free medium containing 0.1% BSA alongside this compound treatment [4] [3].
Assessment of Cell Growth and Viability
  • Cell Counting: Harvest cells with 0.05% Trypsin-EDTA daily for 1-7 days. Count using the Trypan blue exclusion method to determine viable cell numbers [3].
  • Metabolic Activity (WST-1 Assay): After 3 days of treatment, incubate cells with WST-1 reagent according to the manufacturer's instructions. Measure absorbance to determine cell viability and calculate the IC₅₀ value via nonlinear regression analysis [3].
  • DNA Synthesis (BrdU Assay): Assess proliferation after 1-2 days of treatment by adding Bromodeoxyuridine (BrdU) for the last 4 hours of incubation. Use a colorimetric BrdU assay kit to quantify DNA synthesis [3].
Analysis of Cell Cycle and Apoptosis
  • Cell Cycle Analysis by Flow Cytometry: After 1-3 days of treatment, harvest cells by trypsinization, fix in ice-cold ethanol, wash with PBS, treat with RNase A, and stain DNA with propidium iodide. Analyze samples using a flow cytometer and quantify DNA content to determine cell cycle distribution [3].
  • Apoptosis Assay (Caspase-3/7 Activity): After 24 hours of treatment, assess caspase-3/7 activity using the Caspase-Glo 3/7 assay according to the manufacturer's protocol. Measure luminescence as an indicator of apoptosis induction [3].
Key In Vitro Findings

The table below summarizes quantitative results from this compound treatment in hepatocarcinoma cell lines.

Table 1: Summary of this compound In Vitro Efficacy in Hepatocarcinoma Cell Lines [4] [3]

Experimental Parameter Serum-Containing Conditions Growth Factor-Stimulated (Serum-Free)
IC₅₀ for Cell Growth ~150 μM 60 - 85 μM
Anti-proliferative Mechanism Downregulation of Cyclin A, slight reduction of Cyclin D1; Upregulation of p21 and p27
Apoptosis Induction Caspase 3 activation, Cytochrome c release, Death receptor upregulation, Reduced cFLIP/survivin
Signaling Pathway Modulation Ras downregulation, mTOR inhibition, No reduction in ERK or Akt phosphorylation

In Vivo Experimental Protocols

Subcutaneous Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) [4].
  • Cell Inoculation: Subcutaneously inject 1.5 × 10⁶ HepG2 cells (for HCC models) or patient-derived pancreatic cancer xenograft (PDX) cells into the flanks of mice [4] [5].
  • Treatment Protocol: Once tumors become palpable, randomize mice into control and treatment groups.
    • Administration: Administer this compound or vehicle control via intraperitoneal injection or oral gavage [4] [2].
    • Dosing Schedule: Treat animals daily for up to 12 days, monitoring tumor growth from day 5 onwards [4].
  • Tumor Measurement: Measure tumor dimensions regularly using calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2 [5].
  • Endpoint Analysis: After 12 days of treatment, euthanize animals, excise tumors, and weigh them. Calculate the percentage of tumor growth inhibition compared to the control group [4].
Preclinical Pharmacokinetics

The table below summarizes pharmacokinetic data of this compound from animal studies.

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice [2]

Parameter Value Units Comments
Bioavailability 69.5 % After 40 mg/kg oral dose
Volume of Distribution 19490 mL/kg After 40 mg/kg oral dose
Plasma Half-Life 2.66 hours After 40 mg/kg oral dose
Clearance 5075 mL/h/kg After 40 mg/kg oral dose
Key In Vivo Findings
  • Efficacy: this compound treatment significantly reduces tumor growth from day 5 onward. After 12 days, the mean tumor weight is diminished by 56% in treated animals compared to controls in HepG2 xenografts [4].
  • Pancreatic Cancer Models: In patient-derived xenograft (PDX) models of pancreatic ductal adenocarcinoma (PDA), this compound monotherapy inhibited growth in 2 out of 14 models and demonstrated modulation of Ras signaling in responsive tumors [5].

Clinical Protocol in Pancreatic Cancer

A phase I/II clinical trial investigated this compound in combination with gemcitabine for metastatic pancreatic adenocarcinoma [5].

  • Patient Population: Treatment-naïve patients with advanced, metastatic pancreatic cancer.
  • Dosing Regimen:
    • Gemcitabine: Standard dose schedule (e.g., 1000 mg/m² weekly for 3 weeks every 28-day cycle).
    • This compound: Orally at doses ranging from 200 mg to 800 mg, twice daily (BID), for 21 days every 28 days [5].
  • Recommended Phase II Dose: The established recommended dose was 600 mg twice daily when combined with gemcitabine [1] [5].
  • Outcomes: The combination was well-tolerated with no overlapping pharmacokinetics. The median progression-free survival was 4.7 months, and median overall survival was 6.2 months, with a 1-year survival rate of 37% [1] [5].
  • Pharmacodynamic Analysis: Paired tumor biopsies in a subset of patients showed decreased Ras and K-Ras protein levels after treatment (Cycle 1, Day 9), confirming target engagement [5].

The following diagram outlines the general workflow for evaluating this compound in preclinical and clinical studies.

G This compound Experimental Workflow InVitro In Vitro Studies AnimalPK Animal PK Studies InVitro->AnimalPK MechAction Mechanism of Action InVitro->MechAction DoseResponse Dose-Response & IC₅₀ InVitro->DoseResponse Apoptosis Apoptosis & Cell Cycle InVitro->Apoptosis InVivo In Vivo Efficacy AnimalPK->InVivo ClinicalTrial Clinical Trial InVivo->ClinicalTrial Xenograft Xenograft Models InVivo->Xenograft TumorMeasure Tumor Growth Measurement InVivo->TumorMeasure DoseFinding Phase I: Dose Finding ClinicalTrial->DoseFinding Combination Combination Therapy ClinicalTrial->Combination Biomarker Biomarker Analysis ClinicalTrial->Biomarker

Conclusion

This compound represents a mechanistically distinct approach to targeting oncogenic signaling by disrupting Ras membrane localization and mTOR activity. Preclinical data consistently demonstrates its efficacy in inhibiting tumor growth in hepatocellular carcinoma and subset of pancreatic cancer models. The compound has successfully transitioned to clinical trials, showing acceptable tolerability and promising activity in combination with gemcitabine for pancreatic cancer. Future research should focus on identifying predictive biomarkers for patient selection and exploring synergistic combinations with other targeted therapies.

References

Salirasib RAS dislocation assay methods

Author: Smolecule Technical Support Team. Date: February 2026

Salirasib (FTS) Mechanism of Action

This compound is a synthetic S-prenyl-cysteine mimetic that specifically dislodges active Ras proteins from the cell membrane [1] [2]. It competes with farnesylated Ras for common binding sites on membrane-associated proteins, disrupting the spatiotemporal localization essential for Ras signaling [2]. This leads to mislocalization of active Ras, accelerated degradation in the cytosol, and subsequent inhibition of downstream oncogenic signaling, without affecting farnesyl transferase activity [1] [3].

Summary of Key Experimental Data

The table below summarizes quantitative data from preclinical and clinical studies on this compound.

Model System Key Findings Dosage/Concentration Primary Outcome
In Vitro (HCC Cell Lines) [3] Time- and dose-dependent growth inhibition; Induction of apoptosis; Downregulation of cyclins A/D1; Upregulation of p21/p27. IC~50~: 150 µM (with serum); 60-85 µM (with EGF/IGF2) Inhibition of proliferation and induction of apoptosis associated with Ras downregulation and mTOR inhibition.
In Vivo (Mouse Xenograft) [3] Significant reduction in tumor growth. Not fully specified in results 56% reduction in mean tumor weight after 12 days of treatment.
In Vivo (Pharmacokinetics) [4] Good oral bioavailability detected in mouse plasma. Oral: 40 mg/kg; IP: 20 mg/kg Oral bioavailability: 69.5% (CMC suspension); t~max~: 1 h; t~1/2~: ~2 h.
Clinical (Phase I, Hematologic Malignancies) [1] Well-tolerated; no dose-limiting toxicities; modest activity. 100-900 mg twice daily (21 days/28-day cycle) Most frequent adverse event: Grade 1-2 diarrhea (82% of pts). Hematological improvement in 47% of patients (8/17).

Detailed Experimental Protocols

Here are core methods for evaluating this compound's efficacy and mechanism in a research setting.

In Vitro Cell Culture Treatment and Growth Inhibition

This protocol is used to determine the anti-proliferative effects of this compound [3].

  • Cell Lines: Human hepatocarcinoma cell lines (e.g., HepG2, Huh7, Hep3B).
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Store at -70°C. For treatment, dilute to working concentrations in culture medium, ensuring the final DMSO concentration does not exceed 0.1% [2] [3].
  • Dosing Regimen:
    • Plate cells and allow to adhere overnight.
    • Treat cells with a dose range of this compound (e.g., 25-200 µM) or vehicle control (0.1% DMSO) for 24-72 hours.
    • For growth factor stimulation, serum-starve cells overnight pre-treatment, then stimulate with EGF (50 ng/mL) or IGF2 (75 ng/mL) in serum-free medium containing this compound [3].
  • Assessment of Cell Growth:
    • Cell Viability: Use colorimetric assays like WST-1 after 3 days of treatment to calculate IC~50~ values.
    • DNA Synthesis: Measure Bromodeoxyuridine (BrdU) incorporation after 1-2 days of treatment.
    • Direct Cell Counting: Use trypan blue exclusion method for daily cell counts over 1-7 days.
Analysis of Ras Dislocation and Downstream Signaling

This method assesses the molecular impact of this compound on Ras localization and function [2] [3].

  • Cell Lysis and Membrane Fractionation:
    • Culture and treat cells in large Petri dishes (e.g., 1.5-4.5 x 10^6 cells).
    • After treatment (e.g., 2 hours for Ras activation studies), harvest cells and lyse.
    • Use subcellular fractionation techniques to separate membrane and cytosolic fractions.
  • Detection of Active Ras and Downstream Effectors:
    • Ras Pull-Down Assay: Use Raf-1 RBD agarose to isolate active, GTP-bound Ras from cell lysates following growth factor stimulation (e.g., for 2 minutes) [3].
    • Western Blotting: Analyze fractionated lysates or total cell lysates for:
      • Total Ras Levels: To demonstrate dislocation and degradation.
      • Downstream Signaling: Phosphorylated ERK, Akt, and mTOR pathway components.
      • Cell Cycle & Apoptosis Markers: Levels of cyclin A, cyclin D1, p21, p27, and caspase-3/7 activity.
In Vivo Efficacy and Pharmacokinetic Assessment

This protocol outlines the evaluation of this compound in animal models [4] [3].

  • Animal Models: Use nude mice bearing human tumor xenografts (e.g., Panc-1 pancreatic tumors, HepG2 hepatocarcinoma tumors).
  • Dosing and Administration:
    • Prepare this compound suspensions in 0.5% Carboxymethyl cellulose (CMC) or corn oil.
    • Administer orally at 40-80 mg/kg daily. For combination studies, co-administer with drugs like gemcitabine [4].
  • Tumor Growth Monitoring: Measure tumor volume and weight regularly over the treatment period (e.g., 12 days).
  • Pharmacokinetic Analysis:
    • Collect plasma samples at multiple time points after oral or intraperitoneal administration.
    • Quantify this compound levels using a validated LC-MS/MS method with a high-sensitivity detection limit (e.g., 3 ng/mL) [4].
    • Calculate PK parameters: maximum plasma concentration (C~max~), time to C~max~ (T~max~), terminal half-life (t~1/2~), and area under the concentration-time curve (AUC).

Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the core concepts and experimental workflow.

G cluster_mechanism Molecular Mechanism of this compound cluster_workflow Experimental Workflow for Ras Dislocation Assay FTS This compound (FTS) Anchor Membrane Anchor Site FTS->Anchor Competes for Binding Signal Proliferation & Survival Signals FTS->Signal Inhibits ActiveRas Active Ras (GTP-bound) Anchor->ActiveRas Releases InactiveRas Mislocalized Ras (Degraded) ActiveRas->InactiveRas ActiveRas->Signal Start Plate & Culture Cancer Cell Lines Treat Treat with This compound / Vehicle Start->Treat Process Harvest and Fractionate Cells Treat->Process Analyze Molecular Analysis Process->Analyze

Critical Notes for Researchers

  • Stability and Storage: this compound is stable for years when stored as a dry powder at -70°C in a light-protected container. Verify compound integrity via thin-layer chromatography before critical experiments [2].
  • Specificity of Action: this compound's action is selective for active Ras proteins. Include appropriate controls (e.g., vehicle and non-targeting compounds) to confirm that observed effects are due to Ras disruption [2].
  • Combination Potential: Preclinical data shows synergy with chemotherapeutic agents like gemcitabine [4]. Consider testing this compound in rational combination regimens.
  • Clinical Safety Profile: The primary toxicity observed in clinical trials is manageable Grade 1-2 diarrhea, which can be controlled with anti-diarrheal medication [1].

References

Application Note: A Phase I Dose-Escalation Study of Salirasib in Relapsed/Refractory Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Objective: This document summarizes the design, safety, pharmacokinetics, and preliminary efficacy of the oral RAS inhibitor Salirasib from a phase I clinical trial in Japanese patients with relapsed or refractory solid tumors. The purpose is to provide researchers with a reference for the clinical development of RAS-targeted therapies [1] [2].

Study Design and Patient Demographics

This was a multiple-ascending dose trial conducted in Japan [1].

  • Treatment Regimen: this compound was administered orally twice daily after meals for 21 days, followed by a 7-day treatment-free period, comprising one 28-day cycle [1].
  • Dose Escalation: The dose was escalated across cohorts from a starting dose of 100 mg twice daily to a maximum of 1000 mg twice daily [1].
  • Patient Population: The study enrolled 21 Japanese patients with relapsed or refractory solid tumors. Among the 14 patients tested for genetic mutations, 4 were found to have KRAS mutations [1].
  • Primary Endpoints: The primary objectives were to assess the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) [1].
  • Key Inclusion Criteria: Patients were required to have adequate organ function, including creatinine ≤ 1.5x ULN, total bilirubin ≤ 2.0 mg/dL, and AST/ALT ≤ 3x ULN [1].
Pharmacokinetics and Recommended Phase II Dose

The pharmacokinetic (PK) analysis was performed on days 1 and 21 of the treatment cycle. The maximum plasma concentration (Cmax) and area under the curve (AUCinf) were found to be highest at the 800 mg dose level. Based on the PK profile and the safety data, the 800 mg twice-daily dose was recommended for phase II trials [1].

Safety and Tolerability Profile

This compound was well-tolerated across all dose groups [1].

  • Maximum Tolerated Dose (MTD): No dose-limiting toxicities (DLTs) were observed, and thus no maximum tolerated dose was identified in this study [1].
  • Most Frequent Adverse Events (AEs): The most commonly observed AEs were gastrointestinal disturbances [1].
  • Adverse Event Management: No adverse events led to treatment discontinuation, and all 21 patients completed the first cycle of treatment [1].
Preliminary Efficacy and Exploratory Analysis

An exploratory analysis of efficacy was conducted based on diagnostic imaging.

  • Treatment Duration: Eleven out of the 21 patients repeated the treatment regimen, with a median of 2 cycles (range: 1–13 cycles) [1].
  • Progression-Free Survival (PFS) in KRAS-Mutant Patients: The four patients with KRAS mutations showed a notably long median progression-free survival of 227 days (range: 79–373 days), suggesting potential clinical activity in this molecularly defined subgroup [1].
Mechanism of Action and Preclinical Rationale

This compound (S-trans, trans-farnesylthiosalicylic acid) is a novel oral RAS inhibitor. Its mechanism differs from earlier farnesyltransferase inhibitors (FTIs). This compound acts by mimicking the farnesyl cysteine moiety of RAS proteins, thereby competitively dislodging all active RAS isoforms from their membrane anchorage sites. This leads to the degradation of RAS in the cytosol and subsequent inhibition of its downstream signaling cascades [1] [3] [4].

The diagram below illustrates how this compound disrupts the RAS signaling pathway.

G cluster_normal Normal RAS Signaling cluster_mutant Mutant RAS Signaling (Constitutively Active) cluster_inhibition This compound Mechanism of Action GF Growth Factor R Receptor GF->R RAS_GDP RAS-GDP (Inactive) R->RAS_GDP Activation (GDP to GTP) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP Downstream Downstream Signaling (e.g., mTOR, ERK) RAS_GTP->Downstream Prolif Cell Proliferation & Survival Downstream->Prolif Mutant_RAS Mutant RAS (Constituitively Active) Downstream2 Downstream Signaling Mutant_RAS->Downstream2 Uncontrolled Uncontrolled Cell Growth Downstream2->Uncontrolled FTS This compound (FTS) Anchor Membrane Anchor Site FTS->Anchor Competes for Binding Degradation RAS Degradation Anchor->Degradation RAS Dislodged Inhibited Inhibited Signaling Degradation->Inhibited

Detailed Experimental Protocol

This section outlines the core methodology used in the clinical trial for reference in future study designs [1].

1. Study Registration and Ethics

  • Register the trial with the appropriate public registry (e.g., JAPIC CTI: JapicCTI-121751).
  • Obtain approval from the institutional review board or independent ethics committee.
  • Secure written informed consent from all participants before any study-specific procedures.

2. Drug Administration and Dose Escalation

  • Formulation: Administer this compound orally.
  • Schedule: Twice daily (BID), after meals, from Day 1 to Day 21 of a 28-day cycle.
  • Dose Levels: Escalate through predefined cohorts (100, 200, 400, 600, 800, and 1000 mg BID).
  • Dose-Limiting Toxicity (DLT) Definition:
    • Persistent Grade 4 neutropenia for > 7 days.
    • Grade ≥ 3 febrile neutropenia.
    • Grade 4 thrombocytopenia or Grade 3 thrombocytopenia requiring transfusion.
    • Grade ≥ 3 nausea, vomiting, or diarrhea despite optimal supportive care.
    • Any other Grade ≥ 3 non-hematological toxicity leading to discontinuation. (Grading according to NCI-CTCAE v4.0)
  • Dose Escalation Rule:
    • Register up to 3 patients per cohort. If no DLT is observed after ≥60% planned treatment, escalate to the next dose.
    • If 1 patient experiences a DLT, expand the cohort to 6 patients. Escalate only if no additional DLTs occur.
    • If ≥2 patients experience a DLT, discontinue escalation (dose exceeds MTD).

3. Pharmacokinetic (PK) Assessment

  • Blood Sampling: Collect plasma samples at multiple time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose) on Day 1 and Day 21.
  • Urine Sampling (optional): Collect urine from specific cohorts over intervals (0-6, 6-12, 12-24 hours) on Day 1.
  • Analysis: Determine this compound concentration using validated liquid chromatography–tandem mass spectrometry (LC-MS/MS). Calculate key PK parameters (Cmax, Tmax, AUC).

4. Safety and Efficacy Evaluation

  • Safety Monitoring: Record all adverse events, vital signs, body weight, electrocardiograms, and clinical laboratory tests (hematology, clinical chemistry) at predefined intervals.
  • Efficacy Assessment: Perform diagnostic imaging (CT, MRI, FDG-PET/CT) at the end of the first cycle and subsequent cycles to evaluate tumor response based on RECIST 1.1 guidelines. Monitor specific tumor markers where applicable.

Summary Tables of Key Data

Table 1: Dose Escalation Scheme and Key Pharmacokinetic Findings

Dose Level (mg, twice-daily) Number of Patients C_max (Day 1) AUC_inf (Day 1) Key PK Outcome
100 3 - - Baseline exposure
200 3 - - Exposure increases with dose
400 3 - - Exposure increases with dose
600 3 - - Exposure increases with dose
800 3 (then +3) Peak Value Peak Value Recommended Phase II Dose
1000 3 Lower than 800mg Lower than 800mg Exposure decrease vs. 800mg

Note: Specific PK values were not detailed in the source publication, which highlighted that maximal Cmax and AUCinf were observed at the 800 mg dose level [1].

Table 2: Summary of Safety and Tolerability Profile

Assessment Category Findings / Outcome
Maximum Tolerated Dose (MTD) Not identified (No DLTs observed in any cohort)
Most Common Adverse Events (AEs) Diarrhea, Abdominal Pain, Nausea (Primarily Grade 1-2)
Treatment Discontinuation due to AEs None
Completion of First Cycle 21/21 (100%)
Patients Receiving Multiple Cycles 11/21 (Median: 2 cycles, Range: 1-13)

References

managing Salirasib gastrointestinal side effects

Author: Smolecule Technical Support Team. Date: February 2026

Salirasib GI Side Effects: A Technical Guide

Mechanism of Action & GI Toxicity this compound acts as a Ras inhibitor by mimicking the farnesyl cysteine group of RAS proteins, dislodging them from the plasma membrane and leading to their degradation [1] [2] [3]. The gastrointestinal tract can be susceptible to this mechanism, potentially leading to the observed side effects of diarrhea, abdominal pain, and nausea [1] [4].

Incidence and Severity in Clinical Trials The following table summarizes the frequency and characteristics of GI side effects observed in a phase I clinical trial involving Japanese patients with solid tumors [1] [5] [6]:

Adverse Event Frequency Severity (Grade) Outcome & Management
Diarrhea Most frequently observed Grade 1-2 No events led to treatment discontinuation [1].
Abdominal Pain Frequently observed Grade 1-2 Managed without dose reduction [1].
Nausea Frequently observed Grade 1-2 Well-tolerated with standard care [1].

In this trial, no dose-limiting toxicities (DLTs) were observed at any dose level, and the maximum tolerated dose (MTD) was not reached. The recommended phase II dose was established at 800 mg twice daily [1] [6].

Another phase I study combining this compound with gemcitabine in pancreatic cancer patients also reported gastrointestinal toxicities as common adverse events, alongside hematologic toxicity and fatigue [4].

Frequently Asked Questions (FAQs) for Researchers

Q1: At what dose do GI side effects typically appear? GI disturbances have been observed across a wide dose range (100 mg to 1000 mg twice daily) but were generally mild and manageable. In one trial, all three patients at the 800 mg dose experienced Grade 1-2 diarrhea, which informed the recommendation for the Phase II dose [1] [4].

Q2: Are there any protocols for managing these side effects in a clinical setting? While specific anti-diarrheal regimens are not detailed in the results, the clinical trials defined Dose-Limiting Toxicity (DLT) as nausea, vomiting, or diarrhea of Grade 3 or higher despite optimal treatment [1]. This indicates that standard supportive care (e.g., anti-emetics, anti-diarrheals) should be implemented proactively, and only severe, treatment-resistant cases would necessitate dose interruption or adjustment.

Q3: How does the GI toxicity profile of this compound compare to other RAS-targeting agents? this compound's GI profile appears different from newer KRAS G12C inhibitors like Sotorasib. A recent pharmacovigilance study on Sotorasib reported a different set of frequent adverse events, with gastrointestinal disorders being the second most common system organ class affected [7]. This suggests that the safety and toxicity management strategies may be agent-specific.

Experimental Workflow for GI Toxicity Assessment

For researchers designing preclinical or clinical studies to further investigate this compound's side effects, the following workflow outlines key assessment steps, derived from the methodologies of the cited trials [1] [4]:

G cluster_baseline Pre-Treatment cluster_dosing Intervention cluster_monitoring Safety & PK/PD cluster_eos Outcome A Baseline Assessment B Dosing Phase A->B A1 Clinical Lab Tests (LFTs, Creatinine, CBC) A2 Performance Status (ECOG Score) A3 Vital Signs & ECG C Cycle 1 Monitoring B->C B1 This compound Administered orally, twice daily B2 Dose Escalation (100mg - 1000mg) D Ongoing & End-of-Study C->D C1 Adverse Event Monitoring (Graded per NCI-CTCAE v4.0) C2 Dose-Limiting Toxicity (DLT) Evaluation C3 Pharmacokinetic (PK) Sampling (Cmax, AUCinf) D1 Tumor Response Assessment (RECIST Criteria) D2 Progression-Free Survival (PFS)

Key Takeaways for Protocol Design

  • Proactive Monitoring is Crucial: Implement frequent AE monitoring, especially in the first cycle.
  • Define DLTs Clearly: Follow established guidelines (e.g., NCI-CTCAE) to define severe GI events that would require protocol-specified actions.
  • Integrate PK/PD: Correlate this compound exposure (Cmax, AUC) with the incidence and severity of GI effects to understand the therapeutic window [1].

References

optimizing Salirasib combination therapy regimens

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) on Salirasib

Question Answer & Key Details Reference
What is this compound's mechanism of action? This compound is a Ras inhibitor. It acts as a farnesylcysteine mimetic, dislodging all active Ras isoforms from their membrane anchorage sites, thereby inhibiting Ras-mediated signaling. [1] [2]
What are the main applications of this compound in research? Primarily investigated in oncology for cancers with Ras pathway dysregulation. Studies focus on pancreatic cancer, lung adenocarcinoma, and, most recently, Triple-Negary Breast Cancer (TNBC). [3] [1] [2]
Has this compound been used in clinical trials? Yes. A clinical study for pancreatic cancer used this compound combined with gemcitabine. The recommended dose was 600 mg twice daily, resulting in a progression-free survival of 4.7 months. [1] [4]
Are there any known drug combinations that enhance this compound's efficacy? A recent (2025) study identified that combining this compound with c-Myc targeting synergistically enhances efficacy in TNBC models and improves the response to PD-L1 immunotherapy. [3]
What is the key molecular mechanism behind the this compound/c-Myc combination? The combination blocks MCM2-mediated DNA replication, causing G1/S phase cell cycle arrest and apoptosis. It also remodels the tumor immune microenvironment. [3]

Experimental Protocols & Data

Here are the methodologies and quantitative findings from a key recent study on this compound combination therapy.

Synergistic Combination with c-Myc Targeting

This 2025 study provides a robust protocol for evaluating the this compound and c-Myc combination in TNBC models [3].

1. In Vitro Synergy Assessment

  • Cell Lines: Use TNBC cell lines (e.g., MDA-MB-231, Hs578T).
  • c-Myc Knockdown: Establish stable c-Myc knockdown cells using lentiviral transduction with specific shRNAs (e.g., GGAAACGACGAGAACAGTTGA for human) and a puromycin selection marker.
  • Viability Assay: Perform a Cell Counting Kit-8 (CCK-8) assay.
    • Plate cells (2,000/well in a 96-well plate).
    • Treat with this compound (e.g., 10 µM) and other agents for 48 hours.
    • Add CCK-8 reagent (10 µL/well) and measure absorbance at 450nm after 1-hour incubation.
  • Proliferation Assay: Conduct a 5-Ethynyl-2′-deoxyuridine (EdU) assay to quantify DNA synthesis in proliferating cells after treatment.

2. In Vivo Efficacy in Murine Models

  • Models: Establish orthotopic and lung metastasis models in mice.
  • Treatment: The study's combination regimen significantly improved PD-L1 blockade efficacy, reducing tumor volume and inhibiting metastases.
  • Mechanism Analysis: RNA sequencing revealed that the therapy blocks MCM2-mediated DNA replication.

The workflow for this experimental approach can be visualized as follows:

This compound c-Myc Combination Study Workflow start Start Project: Evaluate Combination Therapy in_vitro In Vitro Phase start->in_vitro step1 Stable c-Myc Knockdown (Lentiviral shRNA + Puromycin Selection) in_vitro->step1 in_vivo In Vivo Phase in_vitro->in_vivo step2 Drug Treatment (this compound e.g., 10 µM) step1->step2 step3 Cell Viability Assay (CCK-8) step2->step3 step4 Cell Proliferation Assay (EdU) step2->step4 step5 Establish Mouse Models (Orthotopic & Lung Metastasis) in_vivo->step5 step6 Combination Treatment (this compound + c-Myc target + PD-L1 blockade) step5->step6 mech Mechanism Analysis step6->mech step7 RNA Sequencing & Pathway Analysis mech->step7 result Result: Assess Tumor Growth, Metastasis & Immune Remodeling step7->result

Quantitative Data Summary

The table below summarizes key quantitative findings from the search results for easy comparison.

Model/Setting Treatment Key Efficacy Outcomes & Metrics Reference
TNBC (Preclinical) This compound + c-Myc knockdown Synergistic reduction in cell viability; Induction of apoptosis; G1/S phase cell cycle arrest. [3]
TNBC (Preclinical, In Vivo) This compound + c-Myc target + PD-L1 blockade Enhanced PD-L1 blockade efficacy; Significant reduction in tumor volume; Inhibition of lung metastases. [3]
Pancreatic Cancer (Clinical) This compound (600 mg, twice daily) + Gemcitabine Progression-Free Survival (PFS): 4.7 months. No overlapping pharmacokinetics with gemcitabine. [1] [4]

Ras Signaling Pathway & Drug Action

Understanding the pathway this compound inhibits is crucial. The diagram below illustrates the Ras/MAPK pathway and this compound's point of intervention.

Ras MAPK Pathway and this compound Inhibition RTK RTK GRB2_SOS GRB2_SOS RTK->GRB2_SOS Activates GRB2/SOS Complex PlasmaMembrane Plasma Membrane Active Ras (GTP-bound) RAF RAF PlasmaMembrane:ras->RAF Binds & Activates Inhibitor This compound (FTS) Inhibitor->PlasmaMembrane:ras Dislodges from Membrane Process Process Outcome Outcome GrowthFactor GrowthFactor GrowthFactor->RTK GRB2_SOS->PlasmaMembrane:ras Promotes GDP/GTP Exchange MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Outcome Translocates to Nucleus Regulates Transcription

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low efficacy of this compound in vitro Incorrect dosing or timing; Resistance due to alternative prenylation. Perform a dose-response curve; Consider combination with other pathway inhibitors (e.g., c-Myc targeting) [3] [2].
High cell death in control group Toxicity from transfection reagents (e.g., polybrene) during lentiviral transduction. Optimize the concentration of polybrene (e.g., 5 µg/mL used in the study) and duration of exposure [3].
Poor in vivo response The cancer model may not be dependent on the Ras pathway. Validate the Ras mutation status and pathway activation in your model before initiating studies [5] [2].

References

Salirasib off-target effects minimization

Author: Smolecule Technical Support Team. Date: February 2026

Known Off-Target Effects of Salirasib

Off-Target Protein / Pathway Observed Effect Experimental Context Potential Impact
mTOR Signaling [1] [2] Inhibition of mTOR activation Human hepatocarcinoma cell lines (HepG2, Huh7, Hep3B) and a subcutaneous xenograft model [1]. Contributes to anti-tumor effect (apoptosis, growth inhibition) but may confuse experimental interpretation [1] [2].
RHEB Protein [2] Suggested inhibition Preclinical studies; effect observed due to shared farnesylation-dependent membrane association [2]. Potential source of unintended cellular effects, given RHEB's role in activating mTOR [2].
General Farnesylated Proteins [2] Potential disruption Based on its mechanism as a farnesylcysteine mimetic [2]. May affect other farnesylated proteins beyond Ras, though full scope is not yet characterized [2].

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary off-target effects of this compound, and how were they identified?

This compound's main documented off-target effects are the inhibition of the mTOR signaling pathway and the farnesylated protein RHEB [1] [2].

  • Key Evidence: A foundational study demonstrated that in human hepatocarcinoma cell lines, this compound induced growth inhibition and apoptosis. This effect was linked not only to Ras downregulation but also to a clear inhibition of mTOR, without a reduction in Akt activation, pinpointing mTOR as a distinct target [1].
  • Mechanism Insight: These off-target effects occur because this compound is a farnesylcysteine mimetic. It competes with the farnesylated C-terminus of various proteins, not just Ras, for binding to chaperones like galectins. This means it can disrupt the membrane localization and function of other farnesylated proteins, including RHEB (an mTOR activator) and potentially mTOR itself [2].
FAQ 2: How can I confirm if this compound's effects in my experiment are due to Ras inhibition or off-target activity?

To deconvolute the effects, you need to implement a rigorous experimental workflow that includes specific biomarkers and controls.

The following diagram outlines the key steps for this experimental workflow:

G Start Start A Treat cells with this compound Start->A End End B Analyze Ras-Specific Biomarkers A->B C Analyze Off-Target Biomarkers A->C D Correlate Phenotype with Biomarkers B->D Phenotype matches? F1 Membrane-bound Ras levels (via Western Blot) B->F1 F2 Ras-GTP levels (e.g., Pull-down assay) B->F2 F3 Downstream: p-ERK, p-MEK B->F3 C->D Phenotype matches? G1 mTOR pathway activity (p-S6K, p-4E-BP1) C->G1 G2 RHEB localization C->G2 E Use Combination Controls D->E E->End H1 Genetic Ras Knockdown (e.g., siRNA) E->H1 H2 Compare effects with This compound treatment E->H2

Step-by-Step Protocol:

  • Treat cells with this compound: Use a dose range based on literature (e.g., IC50 of 60-150 μM in various cell lines with serum [1] [3]) and treat for a relevant timeframe (e.g., 24-72 hours).
  • Analyze Ras-Specific Biomarkers:
    • Ras Localization: Use western blotting of membrane fractions to confirm dislodgement of Ras isoforms (K-Ras, H-Ras, N-Ras) from the plasma membrane [4] [2].
    • Ras Activity: Perform a Ras-GTP pull-down assay to measure levels of active, GTP-bound Ras.
    • Downstream Signaling: Probe for phosphorylation of direct Ras effectors like p-MEK and p-ERK [4]. A reduction indicates on-target Ras inhibition.
  • Analyze Off-Target Biomarkers:
    • mTOR Pathway Activity: Probe for phosphorylation of canonical mTORC1 substrates, phospho-S6 Kinase (p-S6K) and phospho-4E-BP1 [1]. A decrease confirms off-target mTOR pathway inhibition.
  • Correlate Phenotype with Biomarkers: Compare the timing and dose-dependency of your observed phenotypic effects (e.g., cell cycle arrest, apoptosis) with the modulation of the Ras and mTOR pathways.
  • Use Combination Controls:
    • Genetic Control: Perform a genetic knockdown of your target Ras isoform (e.g., using siRNA [3]). If the phenotype of this compound treatment closely matches that of Ras knockdown, the effect is likely on-target. Significant discrepancies suggest off-target involvement.
    • Pharmacological Control: Using a specific mTOR inhibitor (like rapamycin) in parallel can help you understand which aspects of this compound's phenotype are attributable to mTOR inhibition.
FAQ 3: What strategies can I use to minimize the impact of off-target effects in my research?
  • Combination Studies: Since this compound's off-target mTOR inhibition may contribute to its anti-tumor efficacy [1], the goal is often to interpret results accurately rather than eliminate the effect. Design experiments that can delineate the contribution of each pathway.
  • Dose-Response Validation: Always use multiple concentrations of this compound. Establish the lowest concentration at which your desired on-target (Ras) effect is achieved, as higher concentrations may increase off-target activity [3].
  • Employ Robust Controls: As detailed in FAQ 2, the use of genetic (siRNA) controls is critical to define the specific "Ras inhibition" phenotype in your model system [3].

Experimental Protocol: Verifying this compound's On-Target and Off-Target Effects

This protocol is adapted from methodologies used in preclinical studies [4] [1] [3].

Objective: To treat cancer cells with this compound and analyze its effects on Ras localization, downstream signaling, and off-target mTOR pathway activity.

Materials:

  • Cell line of interest (e.g., T24 bladder cancer cells for HRAS-mutant models [3], or HepG2 hepatocarcinoma cells [1]).
  • This compound (FTS) dissolved in DMSO or a suitable vehicle.
  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors).
  • Antibodies for Western Blot: Total Ras, K-Ras, H-Ras, p-MEK (Ser221), p-ERK (Thr202/Tyr204), p-S6K (Thr389), p-4E-BP1 (Thr37/46), and corresponding total proteins, β-actin (loading control).

Method:

  • Cell Treatment: Culture cells and treat with a dose range of this compound (e.g., 50 μM, 100 μM, 150 μM) and a vehicle control for 24-48 hours.
  • Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge at high speed to clear the lysate. Determine protein concentration.
  • Membrane Fractionation (Optional but recommended): Use a commercial membrane protein extraction kit to separate cytosolic and membrane fractions. Analyze both fractions for Ras protein levels [2].
  • Western Blotting:
    • Load 20-30 μg of total protein per lane on an SDS-PAGE gel.
    • Transfer to a PVDF membrane.
    • Block the membrane and incubate with primary antibodies overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies and develop using enhanced chemiluminescence.
  • Analysis:
    • On-target success: A decrease in membrane-associated Ras and reduced levels of p-MEK and p-ERK.
    • Off-target activity: A decrease in the phosphorylation of p-S6K and p-4E-BP1, indicating mTOR pathway inhibition.

References

Salirasib therapeutic window optimization

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of Salirasib

This compound (Farnesylthiosalicylic Acid, FTS) is a synthetic small molecule that acts as a farnesylcysteine mimetic [1]. Its primary proposed mechanism is to disrupt the membrane localization and activation of Ras proteins, which are frequently mutated in many cancers.

  • Competitive Displacement: this compound competes with native farnesylated Ras proteins for specific binding sites on cytosolic chaperones and membrane-associated scaffolds, such as galectin proteins [1]. This competition prevents the proper anchoring of active, GTP-bound Ras to the inner surface of the plasma membrane.
  • Accelerated Degradation: Once dislodged into the cytosol, Ras proteins are susceptible to rapid degradation, leading to a reduction in the total cellular level of active Ras and a consequent downregulation of its oncogenic signaling [2] [1].
  • Additional mTOR Inhibition: Research also indicates that this compound can directly inhibit the mTORC1 complex by disrupting the mTOR-raptor interaction, adding another layer to its anti-tumor activity [2].

This combined action on Ras and mTOR makes it a promising therapeutic agent, particularly for cancers driven by these pathways.

Key Quantitative Data for this compound

For easy reference, here are the key pharmacokinetic and efficacy data for this compound.

Table 1: Pharmacokinetic Profile of this compound in Mice (after 40 mg/kg oral dose) [1]

Parameter Value Units
Bioavailability 69.5 %
Volume of Distribution 19490 ml/kg
Plasma Half-Life 2.66 hours
Clearance 5075 ml/h/kg

Table 2: In Vitro Efficacy of this compound in Human Cancer Cell Lines [2]

Cell Line Cancer Type Condition IC₅₀ (Approx.)
HepG2, Huh7, Hep3B Hepatocarcinoma (HCC) Culture with serum 150 µM
HepG2, Huh7, Hep3B Hepatocarcinoma (HCC) Stimulation with EGF or IGF (serum-free) 60 - 85 µM
A549, H23, HTB54 Lung Cancer (mutated K-ras) Information from source Inhibits active K-Ras and tumor growth [1]

Table 3: In Vivo Efficacy of this compound in a Xenograft Model [2]

Model Cell Line Treatment Duration Result
Subcutaneous Xenograft in Mice HepG2 12 days 56% reduction in mean tumor weight

Standard Experimental Protocol for In Vitro Testing

This protocol summarizes the methodology used to determine the IC₅₀ of this compound in human hepatocarcinoma cell lines [2]. You can adapt it as a foundational guide for your own experiments.

1. Cell Culture and Seeding

  • Cell Lines: Use relevant cancer cell lines (e.g., HepG2, Huh7, Hep3B for HCC).
  • Culture Conditions: Maintain cells in appropriate medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, at 37°C in 5% CO₂.
  • Seeding for Assays:
    • 96-well plates (for viability/proliferation assays): Seed at a density of ~5 × 10³ cells per well.
    • 6-well plates (for cell count, cell cycle analysis): Seed at a density of 1-5 × 10⁵ cells per well.
    • Allow cells to adhere overnight.

2. Drug Treatment and Dose-Response

  • Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium for treatment. The final DMSO concentration should be kept constant and low (e.g., 0.1%) across all groups, including the vehicle control.
  • Dosing: Treat cells with a range of this compound concentrations (e.g., from 25 µM to 200 µM) for a set period (e.g., 72 hours).
  • Serum-Free Stimulation (Optional): For experiments with growth factor stimulation, serum-starve the cells overnight after seeding. Then, stimulate with specific growth factors (e.g., EGF at 50 ng/ml or IGF2 at 75 ng/ml) in serum-free medium containing this compound or vehicle.

3. Cell Viability and Proliferation Assessment

  • Viability Assay: After the treatment period, assess cell viability using a colorimetric assay like WST-1. Add the WST-1 reagent to the wells, incubate for a manufacturer-specified duration, and measure the absorbance with a plate reader.
  • Proliferation Assay: To specifically measure DNA synthesis, perform a BrdU assay. Add BrdU to the culture medium for the last 4 hours of the treatment, then fix the cells and detect the incorporated BrdU with an anti-BrdU antibody.

4. Data Analysis

  • Calculate the percentage of cell growth inhibition for each dose relative to the vehicle control.
  • Use non-linear regression analysis in software like GraphPad Prism to determine the IC₅₀ value, the concentration that causes 50% growth inhibition.

Troubleshooting Common Experimental Issues

Here are answers to some potential FAQs that researchers might encounter.

Q1: The inhibitory effect of this compound in my experiment is weaker than expected. What could be the reason?

  • A: The efficacy of this compound can be highly context-dependent. Using medium with high serum (e.g., 10% FBS) can reduce its apparent potency because serum contains growth factors that activate survival pathways. For a stronger effect, consider testing under serum-free conditions with specific growth factor stimulation [2]. Furthermore, the sensitivity can vary between cancer types and specific genetic backgrounds [1].

Q2: Does this compound affect all RAS isoforms equally?

  • A: this compound is designed to target the common farnesylcysteine moiety and has been shown to dislodge all three RAS isoforms (H-, N-, and K-Ras) from the membrane in model systems [1]. However, the downstream biological consequences (like induction of apoptosis) may show isoform and cell-type specificity. For instance, some K-Ras-driven cancer cells may be less susceptible to this compound-induced apoptosis [1].

Q3: Are there any known off-target effects of this compound I should consider in my data interpretation?

  • A: Yes. While Ras is a primary target, this compound has also been shown to inhibit other farnesylated proteins. A key off-target is the mTORC1 complex, which it inhibits by disrupting the mTOR-raptor interaction [2]. It may also affect other proteins like RHEB [1]. Therefore, observed phenotypic changes should not be automatically attributed solely to Ras inhibition.

Mechanism of Action Workflow

The following diagram, generated with Graphviz, visually summarizes the multi-step mechanism of this compound.

G FTS This compound (FTS) Enters Cell RasTrafficking RAS Trafficking via Chaperones FTS->RasTrafficking Competes for Binding Sites mTORInhibit Direct mTORC1 Inhibition FTS->mTORInhibit RasSynthesis RAS Protein Synthesis & Prenylation RasSynthesis->RasTrafficking RasActive Active RAS at Membrane RasTrafficking->RasActive Normal Process RasDegradation RAS Degradation RasTrafficking->RasDegradation FTS Disrupts Trafficking Signaling Oncogenic Signaling (PI3K/mTOR, RAF/MEK/ERK) RasActive->Signaling mTORInhibit->Signaling Disrupts Complex

The core mechanism shows this compound interfering with Ras trafficking, leading to its degradation, while also directly inhibiting mTOR signaling.

How to Proceed Further

  • Consult Primary Literature: Use the references from the PubMed article [3] and the Molecular Cancer study [2] to access the original experimental data.
  • Verify Chemical Data: Use the PubChem CID (5469318) mentioned in one source [1] to find detailed chemical properties and bioactivity data.
  • Check for Clinical Updates: Search clinical trial registries (like ClinicalTrials.gov) for the latest status of this compound in human trials, as the search results indicate it has been tested in several phases.

References

Salirasib Treatment Cycles in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the established treatment cycles from human clinical trials, which provide the most direct guidance for dosing schedules.

Phase / Study Type Patient Population Dosing Schedule (Cycle = 28 days) Maximum Tolerated Dose (MTD) Recommended Phase II Dose Key Findings

| Phase I (Solid Tumors) [1] | Japanese patients with relapsed/refractory solid tumors | Days 1-21: Twice-daily oral administration Days 22-28: Rest period | Not reached (up to 1000 mg twice daily) | 800 mg twice daily | Well-tolerated; main AEs were grade 1-2 diarrhea, abdominal pain, nausea. | | Phase I (Hematologic Malignancies) [2] | Patients with relapsed/refractory leukemia (AML, MDS, etc.) | Days 1-21: Twice-daily oral administration Days 22-28: Rest period | Not reached (up to 900 mg twice daily) | Not determined (study halted) | Well-tolerated; frequent grade 1-2 diarrhea; showed modest activity (hematological improvement). |

Preclinical Dosing and Protocols

For in-vivo studies, the referenced research used the following dosing regimens, which can inform your experimental design:

  • In vivo efficacy in xenograft models: Salirasib was administered intraperitoneally at 10 mg/kg and significantly inhibited tumor growth without causing weight loss in mice bearing HepG2 subcutaneous xenografts [3].
  • In vivo dosage range: Another study reported effective oral dosing in mice at 40, 60, or 80 mg/kg daily, which significantly and dose-dependently inhibited tumor growth [4].

Example In-Vitro Experimental Protocol

This detailed methodology is based on a study investigating the effect of this compound on Hepatocarcinoma Cell Lines (HepG2, Huh7, Hep3B) [3]. You can adapt this protocol for your own cell-based assays.

1. Objective To evaluate the in-vitro effect of this compound on cell growth, proliferation, and apoptosis in human cancer cell lines.

2. Materials

  • Cell Lines: e.g., HepG2, Huh7, Hep3B.
  • Compound: this compound (FTS), dissolved in DMSO (e.g., 100 mM stock solution).
  • Controls: Culture medium with 0.1% DMSO (vehicle control).
  • Assay Kits: WST-1 or MTT for cell viability, BrdU for DNA synthesis, Caspase-Glo 3/7 for apoptosis, etc.

3. Methodology

  • Cell Plating:
    • Plate cells in 96-well plates (~5x10³ cells/well) for viability/activity assays or 6-well plates (~1-5x10⁵ cells/well) for cell count, RNA/protein analysis.
    • Allow cells to adhere overnight.
  • Treatment:
    • Prepare medium containing this compound (typical tested range: 25-200 μM) or 0.1% DMSO vehicle control.
    • Replace medium with treatment medium. For time-course experiments, refresh treatment medium daily.
  • Analysis Timeline:
    • Cell Viability (IC50): Treat cells for 72 hours, then measure with WST-1/MTT assay [3] [5].
    • Proliferation (BrdU): Assess DNA synthesis after 24 or 48 hours of treatment [3].
    • Cell Cycle: Analyze by flow cytometry after 24, 48, and 72 hours of treatment [3].
    • Apoptosis (Caspase 3/7): Measure activity after 24 hours of treatment [3].
    • Signaling Pathways: Harvest proteins for Western Blot or Ras activity assays after 24-48 hours of treatment [3].

Mechanism of Action & Experimental Considerations

The diagrams below illustrate this compound's mechanism and a typical in-vitro workflow.

G FTS This compound (FTS) RasGTP Active Ras (GTP-bound) FTS->RasGTP Dislodges Membrane Plasma Membrane Anchorage Sites FTS->Membrane Competes RasGTP->Membrane Binds for Signaling Degradation Cytosolic Degradation RasGTP->Degradation Leads to RasGDP Inactive Ras (GDP-bound) Signaling Downstream Signaling (PI3K/Akt, RAF/MEK/ERK) Degradation->Signaling Inhibits

G cluster_1 Analyses Start Plate Cells & Overnight Adherence Treat Apply this compound or Vehicle Control Start->Treat Harvest Harvest Cells/Medium at Time Points Treat->Harvest Analyze Perform Analyses Harvest->Analyze A1 Viability Assays (WST-1, MTT) Analyze->A1 A2 Proliferation Assays (BrdU) Analyze->A2 A3 Apoptosis Assays (Caspase 3/7) Analyze->A3 A4 Cell Cycle Analysis (Flow Cytometry) Analyze->A4 A5 Protein/Signaling (Western Blot) Analyze->A5

  • Primary Efficacy Gaps: As a single agent, this compound often induces stable disease rather than tumor regression [1]. Its effects are more pronounced in combination therapies.
  • Key Combination Insight: Preclinically, this compound potently sensitizes hepatocarcinoma cells to TRAIL-induced apoptosis [6]. It also shows synergistic effects with proteasome inhibitors (e.g., Bortezomib) in multiple myeloma models [7].

Troubleshooting Common Experimental Issues

  • High IC50 / Low Potency in Vitro: This is a common observation. Consider testing combinations with other targeted agents or chemotherapeutics, as synergy can significantly lower effective doses [7] [6].
  • Defining In-Vivo Doses: While clinical data informs on human-equivalent dosing, effective animal doses vary by model. The 10-80 mg/kg range provides a starting point for efficacy studies [3] [4].
  • Handling and Solubility: this compound is typically dissolved in DMSO for in-vitro stock solutions. For in-vivo studies, it has been administered orally (in carboxymethylcellulose) or intraperitoneally [3] [4].

References

Troubleshooting Guide: Overcoming Alternative Prenylation

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges in inhibiting alternatively prenylated K-Ras:

Challenge & Phenomenon Root Cause Proposed Solution & Notes
FTI Resistance: K-Ras4B remains membrane-associated and functional after FTI treatment. [1] [2] [3] Alternative Prenylation: K-Ras4B undergoes geranylgeranylation by GGTase-I when farnesylation is blocked. [1] [2] Use combination therapy: Co-administer FTase and GGTase-I inhibitors (GGTIs). Note: Complete inhibition may be challenging due to toxicity. [1]
Incomplete Inhibition: K-Ras4B shows higher intrinsic resistance to FTIs compared to H-Ras. [2] [3] High FTase Affinity: The polybasic domain of K-Ras4B increases its affinity for Farnesyltransferase, competing more effectively with FTIs. [2] [3] Strategize for high FTI concentrations or identify other farnesylated protein targets (the FTI's anti-tumor effect may work through these). [2] [3]
Limited Efficacy in Clinical Trials: Prenylation inhibitors show poor outcomes despite promising preclinical data. [1] Complex Context: Factors include K-Ras turnover rate, tissue-specific mutation patterns, and tumor-specific RAS dependency. [1] Implement patient stratification by KRAS mutation type and tissue of origin. Analyze prenylation status in tumors. [1]

Experimental Protocols for Studying Alternative Prenylation

To effectively research alternative prenylation, you can employ the following modern methodologies.

Protocol 1: System-Wide Profiling of Prenylation Using Chemical Proteomics

This method uses bioorthogonal probes to globally analyze prenylation dynamics and inhibitor responses in living cells. [4]

  • Key Reagents:
    • YnF: Alkyne-tagged farnesol analogue.
    • YnGG: Alkyne-tagged geranylgeraniol analogue.
    • AzTB Capture Reagent: Contains a TAMRA fluorophore and biotin for detection and enrichment.
  • Workflow:
    • Cell Treatment: Treat cells (e.g., EA.hy926) with YnF or YnGG (1-10 µM for 24 hours). No statin pre-treatment is required, preserving natural metabolic states. [4]
    • Cell Lysis and Click Chemistry: Lyse cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with AzTB. [4]
    • Analysis:
      • In-gel Fluorescence: Visualize incorporated probes.
      • Quantitative Mass Spectrometry: Use SILAC for competition experiments with natural FOH/GGOH to identify and quantify prenylated proteins. [4]
  • Application: Quantify "rescue" geranylgeranylation after FTI treatment and identify specific proteins undergoing alternative prenylation. [4]

The following diagram illustrates this chemical proteomics workflow:

G A Treat Living Cells B Metabolic Labeling with YnF or YnGG Probe A->B C Cell Lysis B->C D Click Chemistry (CuAAC) with AzTB C->D E Analysis D->E F In-gel Fluorescence E->F G Affinity Enrichment & LC-MS/MS E->G

Protocol 2: Investigating Prenylation in RAS Signaling Pathways

To study the functional consequences of prenylation inhibition on specific pathways, measure key downstream effectors.

  • Key Pathways:
    • RAF/MEK/ERK Pathway: Regulates cell proliferation. [1]
    • PI3K/AKT Pathway: Regulates cell survival. [1]
  • Methodology:
    • Treat KRAS-mutant cells (e.g., pancreatic cancer cell lines) with your prenylation inhibitor (e.g., FTI).
    • Perform Western blot analysis on cell lysates at various time points (e.g., 4h, 24h, 48h). [5]
    • Probe for:
      • Phospho-ERK1/2 (pERK) and Phospho-AKT (pAKT): Indicators of pathway activity.
      • Total ERK and AKT: Loading controls.
      • Cleaved PARP or Cleaved Caspase-3: Markers of apoptosis induction. [5]
  • Expected Outcomes: Effective inhibition reduces pERK and pAKT. Sustained inhibition often leads to apoptosis (increased cleaved PARP). [5] Inefficient inhibition shows rapid recovery of signaling. [5]

Future Perspectives and Novel Strategies

The field is moving beyond traditional prenylation inhibition. Promising new approaches include:

  • Direct RAS(ON) Inhibition: Use small molecules like RMC-7977 that target the active, GTP-bound state of multiple RAS isoforms (KRAS, HRAS, NRAS), showing potent anti-tumor activity in pancreatic cancer models. [5]
  • FTase-Mediated Bioconjugation: Explore engineered FTase for site-specific modification of therapeutic proteins, though this is more applicable to drug design than direct inhibition. [6]

References

Salirasib efficacy across different cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Salirasib Efficacy at a Glance

Cancer Type Study Type / Model Key Efficacy Findings Reference / Context
Solid Tumors (Various) Phase I Clinical Trial (Japanese patients) Safe, well-tolerated. No maximum tolerated dose reached. 4 patients with KRAS mutations showed remarkably long median progression-free survival of 227 days. [1] [1]
Lung Adenocarcinoma (with KRAS mutations) Phase II Clinical Trial The trial did not meet its primary efficacy endpoint, leading to the conclusion that This compound was not effective as a single agent in this patient population. [2] [2]
Hematologic Malignancies (Leukemia, MDS) Phase I Clinical Trial Well-tolerated. No dose-limiting toxicities. 47% of patients (8/17) showed hematological improvement in at least one lineage (red blood cells, platelets, or neutrophils). No complete remissions were observed. [3] [3]
Hepatocellular Carcinoma Preclinical (In vitro & In vivo) Induced time- and dose-dependent growth inhibition (IC50 ~150 µM with serum). Inhibited proliferation and induced apoptosis. Reduced tumor growth in mice by 56% after 12 days of treatment. [4] [4]
Bladder Cancer Preclinical (In vitro) Inhibited cell proliferation, migration, and invasion in both HRAS wild-type and HRAS-mutated cell lines. Proteomic analysis showed it significantly downregulated metabolic pathways. [5] [5]
Pancreatic Cancer Clinical Trial (Cited in reviews) Early clinical trials showed the drug was well tolerated, but its efficacy in patients with mutated RAS was not conclusive. [1] [1]

Key Experimental Protocols

To help you interpret the data, here are the methodologies used in the key studies cited above.

  • Phase I Clinical Trial in Solid Tumors [1]

    • Dosing: this compound was administered orally twice daily at doses ranging from 100 mg to 1000 mg for 21 days, followed by a 7-day break in a 28-day cycle.
    • Endpoints: Primary endpoints were safety, tolerability, and pharmacokinetics. Efficacy was an exploratory endpoint, measured by Progression-Free Survival (PFS) and tumor response per RECIST criteria.
    • Mutation Analysis: KRAS mutations in codons 12 and 13 were detected in patient tumor samples using a Luminex-based assay.
  • Preclinical Study in Hepatocellular Carcinoma [4]

    • Cell Lines: Human hepatoma cell lines (HepG2, Huh7, Hep3B).
    • Viability Assay: Cell growth inhibition was determined using the colorimetric WST-1 assay. The IC50 (dose causing 50% growth inhibition) was calculated.
    • Apoptosis & Proliferation: Measured via caspase-3/7 activity and BrdU incorporation assays, respectively.
    • In Vivo Model: Subcutaneous xenograft model in mice implanted with HepG2 cells. Tumor weight and volume were measured to assess efficacy.
  • Phase I Clinical Trial in Hematologic Malignancies [3]

    • Design: A "3+3" dose escalation design. This compound was given orally twice daily on days 1-21 of a 28-day cycle.
    • Response Criteria: Hematologic Improvement (HI) was defined using established criteria (e.g., increase in hemoglobin ≥1.5 g/dL, platelets ≥30×10⁹/L, or neutrophils ≥0.5×10⁹/L).

Mechanism of Action and Signaling Pathway

This compound (Farnesylthiosalicylic Acid, FTS) is a Ras inhibitor. Its mechanism differs from earlier Farnesyl Transferase Inhibitors (FTIs). It acts as a functional mimic of the farnesylcysteine group of RAS proteins, competing with them for binding sites on the plasma membrane. This dislodges active RAS from the membrane, leading to its degradation in the cytosol and inhibition of downstream signaling. [1] [6] [5]

The diagram below illustrates this pathway and the points of inhibition.

G GF Growth Factor Stimulation RTK Receptor Tyrosine Kinase (RTK) GF->RTK RasInactive RAS (Inactive, GDP-bound) RTK->RasInactive Activation RasActive RAS (Active, GTP-bound) RasInactive->RasActive GDP/GTP Exchange Membrane Plasma Membrane Anchoring Sites RasActive->Membrane Binds to Membrane Sites Degradation RAS Degradation RasActive->Degradation Dislodged & Degraded Raf RAF Membrane->Raf Signals via Erk MEK/ERK Pathway Raf->Erk Pi3k PI3K/AKT/mTOR Pathway Raf->Pi3k CellGrowth Cell Growth Proliferation Survival Erk->CellGrowth Pi3k->CellGrowth This compound This compound (FTS) This compound->Membrane Competes for Binding Sites

Research Gaps and Future Directions

The available data points to several current research trends and limitations:

  • Limited Efficacy as Monotherapy: Clinical trials indicate that this compound has limited efficacy as a single agent in several advanced solid tumors, despite being well-tolerated. [1] [2]
  • Challenge of Bioavailability: Its strong hydrophobicity and poor tumor-targeting capacity are considered major limitations, leading to low bioavailability and suboptimal therapeutic efficacy. [7]
  • Current Research Aims: Recent research is focused on overcoming these hurdles by:
    • Chemical Modification: Developing analogues with improved hydrophilicity and potency. [2]
    • Drug Conjugation: Linking this compound to tumor-targeting molecules (e.g., the dye IR783) to enhance its delivery to cancer cells. [7]
    • Combination Therapies: Exploring its use in combination with other agents, as suggested by its good safety profile. [3]

Conclusion for Researchers

  • Clinical Value: Its primary clinical value to date lies in its safety profile and its ability to induce hematological improvement in certain leukemia patients. The signal of activity in KRAS-mutant solid tumors, while intriguing, requires further validation. [1] [3]
  • Preclinical Utility: It remains a valuable tool in preclinical research for studying RAS-driven cancers, as evidenced by its efficacy in various in vitro and in vivo models. [4] [5]
  • Future Potential: The future of this compound likely depends on structural optimization to improve its drug-like properties and its evaluation in rational combination therapies rather than as a stand-alone treatment. [2] [7]

References

Salirasib tumor response rate validation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Salirasib Efficacy Data

Study Type / Model Key Efficacy Findings Response Context / Notes

| Phase I Clinical Trial (Japanese patients with relapsed/refractory solid tumors) [1] [2] | - No dose-limiting toxicities observed.

  • Disease Stabilization: 11 of 21 patients repeated treatment cycles (median: 2 cycles, range: 1-13).
  • KRAS-mutant subgroup (n=4): Median Progression-Free Survival (PFS) of 227 days (range: 79-373 days). | - Primary Outcome: Safety & Pharmacokinetics.
  • Efficacy was exploratory; no objective response rate (e.g., RECIST criteria) was reported. | | Preclinical *In Vivo* (HepG2 subcutaneous xenograft) [3] | - Tumor growth was significantly inhibited.
  • After 12 days of treatment, mean tumor weight was reduced by 56%. | - Demonstrates proof-of-concept antitumor activity in an animal model. | | Preclinical *In Vivo* (Panc-1 pancreatic xenograft) [4] | - Dose-dependent inhibition of tumor growth.
  • 67% reduction in tumor weight at the highest dose (80 mg/kg).
  • Synergy with Gemcitabine: 83% increase in survival rate. | - Supports potential for use in combination therapy. |

Mechanism of Action & Investigated Combinations

Understanding how this compound works and its potential in combination therapies provides a fuller picture of its therapeutic value.

  • Mechanism of Action: this compound (Farnesylthiosalicylic Acid, FTS) is a Ras inhibitor. It acts as a functional mimic of the farnesyl cysteine group of active Ras proteins. By doing so, it competes with Ras for binding sites on the plasma membrane, preventing its anchorage. This dislodges active Ras from the membrane and leads to its degradation, thereby inhibiting Ras-dependent signaling and tumor growth [1] [3] [5].
  • Synergistic Combinations: Recent research has explored combining this compound with other targeted agents:
    • c-Myc Targeting: In Triple-Negative Breast Cancer (TNBC) models, the combination of this compound with c-Myc knockdown was highly effective. It blocked MCM2-mediated DNA replication, induced cell-cycle arrest and apoptosis, and significantly improved the efficacy of PD-L1 blockade immunotherapy [6].
    • Conjugated with IR783: To overcome limitations of strong hydrophobicity and poor tumor-targeting, this compound was chemically conjugated with a near-infrared dye, IR783. This conjugate, FTS-IR783, demonstrated 2–10-fold increased anti-cancer efficacy compared to this compound alone in breast cancer models, though its mechanism shifted to activating AMPK instead of directly affecting Ras [7].

The following diagram illustrates the primary mechanism of action of this compound and the synergistic effect of its combination with c-Myc targeting.

cluster_0 Primary Mechanism of this compound cluster_1 Investigated Combination Strategy Growth Factor Growth Factor RTK (e.g., EGFR) RTK (e.g., EGFR) Growth Factor->RTK (e.g., EGFR) Binds RAS (Inactive: GDP-bound) RAS (Inactive: GDP-bound) RTK (e.g., EGFR)->RAS (Inactive: GDP-bound) Activates RAS (Active: GTP-bound) RAS (Active: GTP-bound) RAS (Inactive: GDP-bound)->RAS (Active: GTP-bound) GDP/GTP Exchange Plasma Membrane Plasma Membrane RAS (Active: GTP-bound)->Plasma Membrane Anchors to RAF-MEK-ERK Pathway RAF-MEK-ERK Pathway RAS (Active: GTP-bound)->RAF-MEK-ERK Pathway Activates PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway RAS (Active: GTP-bound)->PI3K-AKT-mTOR Pathway Activates This compound (FTS) This compound (FTS) RAS Membrane Anchorage RAS Membrane Anchorage This compound (FTS)->RAS Membrane Anchorage Competes With c-Myc Targeting c-Myc Targeting This compound (FTS)->c-Myc Targeting Combination Active RAS Dislodged & Degraded Active RAS Dislodged & Degraded RAS Membrane Anchorage->Active RAS Dislodged & Degraded Result Downstream Signaling Inhibited Downstream Signaling Inhibited Active RAS Dislodged & Degraded->Downstream Signaling Inhibited c-Myc Overexpression c-Myc Overexpression Cell Proliferation & Survival Cell Proliferation & Survival c-Myc Overexpression->Cell Proliferation & Survival Drives c-Myc Targeting->c-Myc Overexpression Inhibits Combination Combination Enhanced Anti-Tumor Effect Enhanced Anti-Tumor Effect Combination->Enhanced Anti-Tumor Effect Synergistic

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments cited above.

  • Phase I Clinical Trial Design (2018) [1] [2]

    • Regimen: Multiple-ascending dose trial in 28-day cycles. This compound was orally administered twice daily after meals from Days 1-21, followed by a 7-day pause.
    • Dose Escalation: Doses tested were 100, 200, 400, 600, 800, and 1000 mg twice daily.
    • Patients: 21 Japanese patients with relapsed/refractory solid tumors. 14 were tested for KRAS mutations.
    • Primary Endpoints: Safety, tolerability, and pharmacokinetics (measured on Days 1 and 21).
    • Efficacy Assessment: Evaluated exploratorily via diagnostic imaging (CT, MRI, FDG-PET) and tumor markers. Progression-Free Survival (PFS) was calculated.
  • Preclinical In Vitro Cytotoxicity & Mechanism (Hepatocarcinoma Cells) [3]

    • Cell Lines: Human hepatoma cell lines (HepG2, Huh7, Hep3B).
    • Treatment: Cells were treated with this compound (50-150 μM) or vehicle (DMSO) for 2 hours to 7 days.
    • Growth Inhibition: Cell viability was assessed using a colorimetric WST-1 assay. The IC₅₀ (dose causing 50% growth inhibition) was calculated.
    • Proliferation & Apoptosis:
      • DNA Synthesis: Measured by BrdU incorporation assay.
      • Cell Cycle Analysis: Performed by flow cytometry of propidium iodide-stained cells.
      • Apoptosis: Assessed via caspase-3/7 activity using a luminescent assay.
    • Mechanistic Studies: Ras activation was measured by Ras pull-down assays, and protein expression (e.g., cyclins, p21) was analyzed by western blotting.
  • Preclinical In Vivo Efficacy (Xenograft Models) [3] [4]

    • Models:
      • HepG2 cells injected subcutaneously into mice [3].
      • Panc-1 human pancreatic tumor cells in nude mice [4].
    • Dosing: this compound was administered orally daily, at doses ranging from 40 to 80 mg/kg, in vehicles like 0.5% carboxymethyl cellulose (CMC).
    • Tumor Measurement: Tumor volume and weight were monitored regularly.
    • Endpoint: Tumor growth inhibition was calculated by comparing the mean tumor weight or volume in treated vs. control groups.

Conclusion for Researchers

The data suggests that this compound is a well-tolerated agent with a unique mechanism of disrupting Ras membrane localization. Its clinical profile is characterized more by disease stabilization and prolonged PFS in specific subgroups rather than high objective response rates. The most promising avenues for its development appear to be:

  • Identification of predictive biomarkers (e.g., specific KRAS mutation contexts) to select patient populations most likely to benefit.
  • Use in rational combination therapies, as evidenced by strong preclinical synergy with c-Myc inhibition and immunotherapy [6].

References

Salirasib safety profile comparison other targeted therapies

Author: Smolecule Technical Support Team. Date: February 2026

Current Status of Salirasib and Available Data

This compound is a salicylic acid derivative that functions by dislodging all Ras isoforms from their membrane-anchoring sites, thereby preventing the activation of the Ras signaling pathway, which is abnormally active in about one-third of human cancers [1].

The most relevant clinical data comes from Phase I/II trials in pancreatic cancer, where this compound in combination with gemcitabine was reported to almost double patient life expectancy [1]. A separate Phase II trial evaluated this compound in patients with advanced lung adenocarcinomas bearing KRAS mutations, but the results were described as "unsatisfactory" and it "doesn't work well" in this patient group [1]. No specific quantitative safety data or common adverse events were reported in these summaries.

Safety Context from Other Targeted Therapies

While a direct comparison is not possible, safety profiles for established targeted therapy drug classes are well-documented. The table below summarizes general safety information for context, though this should not be treated as a direct comparison to this compound.

Drug / Drug Class Common Mechanism of Action Commonly Reported Adverse Events
EGFR Inhibitors [2] [3] Tyrosine Kinase Inhibitors (TKIs) or Monoclonal Antibodies; block cell growth signals. Rash/dermatitis, diarrhea, stomatitis, paronychia (nail infection), hepatotoxicity [3] [4].
EGFR + Anti-VEGF Combination [5] Dual inhibition of EGFR and VEGF pathways. Adverse events are generally higher than with EGFR TKI monotherapy; specific focus in trials is on managing these increased risks [5].
VEGFR/Angiogenesis Inhibitors [6] Inhibit the formation of new tumor blood vessels. Hypertension, bleeding, impaired wound healing, proteinuria, fatigue [6].
Third-Generation EGFR TKI (Osimertinib) [4] Irreversible EGFR TKI effective against T790M resistance mutation. Generally better tolerated than chemotherapy; specific toxicities include QT interval prolongation and decreased white blood cell count [4].

Experimental Protocol Insights

The clinical trials for this compound were based on its unique mechanism of inhibiting Ras membrane localization. The key methodological principle involves:

  • Targeting Ras Membrane Association: Unlike direct inhibitors, this compound acts as a farnesyltransferase inhibitor (FTI) that blocks the post-translational modification essential for Ras proteins to anchor to the cell membrane. Without membrane localization, Ras cannot activate its downstream signaling cascade [1].
  • Addressing Resistance: A known limitation of earlier FTIs was that KRAS could be alternatively prenylated by another enzyme (GGT-I), bypassing the inhibition. This has informed the development of newer agents like FGTI-2734, a dual farnesyltransferase and geranylgeranyltransferase-1 inhibitor, to overcome this resistance mechanism [1].

The diagram below illustrates this targeted mechanism and its functional consequence.

G A RAS Protein (Inactive) C Post-Translation Modification A->C Requires B Farnesyltransferase (FTase) B->C Catalyzes D RAS Membrane Anchoring C->D E Active RAS Signaling (Cell Proliferation, Survival) D->E F This compound F->B Inhibits

Interpretation and Path Forward for Researchers

The lack of detailed safety data for this compound in the public domain is, in itself, a significant finding. It indicates that the drug is likely in early stages of clinical development and has not yet undergone the large-scale, late-phase trials required to fully characterize its safety profile against established treatments.

For your comparative guide, it is crucial to state this data limitation clearly. Your objective analysis should focus on:

  • Highlighting its investigational status and distinct mechanism of action.
  • Contrasting the available efficacy signals (e.g., in pancreatic cancer) with the lack of robust safety data.
  • Explaining the historical challenges of targeting KRAS via the FTI pathway and how this has shaped the development of newer-generation inhibitors.

References

Salirasib pharmacoeconomic value assessment

Author: Smolecule Technical Support Team. Date: February 2026

Salirasib Overview & Clinical Profile

This compound is an oral RAS inhibitor that acts as a farnesylcysteine mimetic, competing with Ras proteins for membrane binding sites and leading to their degradation [1] [2]. The table below summarizes key clinical trial findings for this compound.

Trial Feature Solid Tumors (Phase I, 2018) [1] [3] Hematologic Malignancies (Phase I, 2015) [4] Pancreatic Cancer (Review, 2010) [5]
Recommended Phase II Dose 800 mg twice daily [1] No MTD defined (up to 900 mg twice daily) [4] 600 mg twice daily (in combination with gemcitabine) [5]
Safety & Tolerability Well-tolerated; most frequent AEs: gastrointestinal disturbances (diarrhea, abdominal pain, nausea) [1] Well-tolerated; most frequent AE: Grade 1-2 diarrhea (82% of patients) [4] Well-tolerated in combination with gemcitabine [5]
Efficacy Signal KRAS-mutant patients: Median PFS of 227 days [1] Hematological improvement in 47% of patients; no complete remissions [4] Progression-free survival: 4.7 months (with gemcitabine) [5]
Key Limitation Small number of patients with KRAS mutations [1] Modest activity as a single agent; trial discontinued due to financial constraints [4] Lacks head-to-head comparison with modern standards of care [5]

Experimental Protocols from Key Studies

For researchers designing related experiments, here are the core methodologies from pivotal studies on this compound.

  • In Vitro Cell Growth Inhibition (IC50 Determination):

    • Cell Lines: Human hepatocarcinoma cells (e.g., HepG2, Huh7, Hep3B) are cultured in DMEM or MEM with 10% FBS [6].
    • Procedure: Cells are seeded in 96-well plates and allowed to adhere. They are then incubated with a range of this compound concentrations (e.g., 25-200 μM) or a vehicle control (DMSO) for 72 hours [6].
    • Viability Assay: Cell viability is measured using a colorimetric WST-1 assay. The IC50 value is calculated by nonlinear regression analysis [6].
  • In Vivo Anti-Tumor Efficacy (Subcutaneous Xenograft Model):

    • Model: Immunodeficient mice subcutaneously inoculated with human cancer cells (e.g., HepG2 for HCC) [6].
    • Dosing: Once tumors are palpable, mice are treated with this compound or a vehicle control. The drug is often administered via oral gavage or intraperitoneal injection [6].
    • Endpoint Monitoring: Tumor volume is measured regularly over the treatment period (e.g., 12 days). At the endpoint, tumors are excised and weighed to determine the percentage of tumor growth inhibition in the treated group compared to the control [6].

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound disrupts Ras signaling, based on descriptions from the search results [1] [2] [6].

G EGFR EGFR RasGDP Ras-GDP (Inactive) EGFR->RasGDP Growth Factor Stimulation IGF1R IGF1R IGF1R->RasGDP Growth Factor Stimulation RasGTP Ras-GTP (Active) RasGDP->RasGTP GTP Exchange MembraneAnchor Putative Membrane Binding Site RasGTP->MembraneAnchor Anchors to Plasma Membrane RasDegraded Ras Degraded in Cytoplasm RasGTP->RasDegraded Accelerated Degradation Downstream Downstream Signaling (e.g., RAF/MEK/ERK, mTOR) MembraneAnchor->Downstream Activates RasDegraded->Downstream Signal Attenuated This compound This compound This compound->RasGTP Dislodges This compound->MembraneAnchor Competes With Ras

Status of Pharmacoeconomic Data

A true pharmacoeconomic value assessment for this compound cannot be completed with the available information.

  • Lack of Cost-Effectiveness Analysis: The search results do not contain any formal cost-effectiveness studies, cost-utility analyses, or budget impact models for this compound. Such analyses are fundamental to determining a drug's pharmacoeconomic value [7].
  • Clinical Development Status: The available clinical data for this compound is from early-phase (I/II) trials [1] [4]. The drug has not progressed to late-phase trials or market approval in major regions, which is when robust pharmacoeconomic evaluations are typically conducted.
  • Contrast with Approved KRAS Inhibitors: For context, newer, approved KRASG12C-specific inhibitors like Adagrasib have undergone cost-effectiveness analyses. One study from a US payer perspective concluded that Adagrasib was not cost-effective compared to chemotherapy, with an incremental cost-effectiveness ratio (ICER) of $913,211 per QALY [7]. Similar high-quality data does not exist for this compound.

How to Proceed with Assessment

To build a comprehensive pharmacoeconomic profile for this compound, you may need to:

  • Search Clinical Trial Registries: Look for ongoing or completed Phase III trials on platforms like ClinicalTrials.gov. Successful Phase III results are a prerequisite for health technology assessment submissions.
  • Consult Health Technology Assessment (HTA) Bodies: Check the websites of major HTA organizations, which publish detailed appraisals for newly approved drugs.
  • Explore Synthetic Control Arms: In the absence of direct comparative trials, consider methodologies like matching-adjusted indirect comparisons, which have been used to compare other KRAS inhibitors [8].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

358.19665137 g/mol

Monoisotopic Mass

358.19665137 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MZH0OM550M

Pharmacology

Salirasib is a salicylic acid derivative with potential antineoplastic activity. Salirasib dislodges all Ras isoforms from their membrane-anchoring sites, thereby preventing activation of RAS signaling cascades that mediated cell proliferation, differentiation, and senescence. RAS signaling is believed to be abnormally activated in one-third of human cancers, including cancers of the pancreas, colon, lung and breast.

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

162520-00-5

Wikipedia

Salirasib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1. Neurath, A. Robert; Lackman-Smith, Carol. Prevention of human immunodeficiency virus type 1 transmission by pharmaceuticals targeted to host proteins required for virus infection? Consideration of Farnesyl thiosalicylic acid, a Ras inhibitor. Journal of Antivirals & Antiretrovirals (2009), 1(2), 072-075. CODEN: JAAOC9 ISSN:1948-5964. AN 2010:397564
2. Yaari-Stark, Shira; Shaked, Maayan; Nevo-Caspi, Yael; Jacob-Hircsh, Jasmine; Shamir, Ron; Rechavi, Gideon; Kloog, Yoel. Ras inhibits endoplasmic reticulum stress in human cancer cells with amplified Myc. International Journal of Cancer (2010), 126(10), 2268-2281. CODEN: IJCNAW ISSN:0020-7136. CAN 152:451033 AN 2010:392292
3. Tsimberidou, Apostolia Maria; Rudek, Michelle A.; Hong, David; Ng, Chaan S.; Blair, Jessica; Goldsweig, Howard; Kurzrock, Razelle. Phase 1 first-in-human clinical study of S-trans, trans-farnesylthiosalicylic acid (salirasib) in patients with solid tumors. Cancer Chemotherapy and Pharmacology (2010), 65(2), 235-241. CODEN: CCPHDZ ISSN:0344-5704. CAN 152:421750 AN 2009:1464193
4. Goldberg, Liat; Haklai, Roni; Bauer, Victor; Heiss, Aaron; Kloog, Yoel. New Derivatives of Farnesylthiosalicylic Acid (Salirasib) for Cancer Treatment: Farnesylthiosalicylamide Inhibits Tumor Growth in Nude Mice Models. Journal of Medicinal Chemistry (2009), 52(1), 197-205. CODEN: JMCMAR ISSN:0022-2623. CAN 150:28393 AN 2008:1500762
5. Goldberg, Liat; Ocherashvilli, Aharon; Daniels, Dianne; Last, David; Cohen, Zvi R.; Tamar, Gregory; Kloog, Yoel; Mardor, Yael. Salirasib (farnesyl thiosalicylic acid) for brain tumor treatment: a convection-enhanced drug delivery study in rats. Molecular Cancer Therapeutics (2008), 7(11), 3609-3616. CODEN: MCTOCF ISSN:1535-7163. CAN 150:70750 AN 2008:1353107
6. Zhao, Ming; He, Ping; Xu, Linping; Hidalgo, Manuel; Laheru, Dan; Rudek, Michelle A. Determination of salirasib (S-trans,trans-farnesylthiosalicylic acid) in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography, B: Analytical Technologies in the Biomedical and Life Sciences (2008), 869(1-2), 142-145. CODEN: JCBAAI ISSN:1570-0232. CAN 149:69463 AN 2008:722666
7. Rotblat, Barak; Ehrlich, Marcello; Haklai, Roni; Kloog, Yoel. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer. Methods in Enzymology (2008), 439(Small GTPAses in Disease, Part B), 467-489. CODEN: MENZAU ISSN:0076-6879. CAN 149:94412 AN 2008:622547
8. Haklai, Roni; Elad-Sfadia, Galit; Egozi, Yaakov; Kloog, Yoel. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice. Cancer Chemotherapy and Pharmacology (2007), Volume Date 2008, 61(1), 89-96. CODEN: CCPHDZ ISSN:0344-5704. CAN 148:205540 AN 2007:1108791
9. Zundelevich, Adi; Elad-Sfadia, Galit; Haklai, Ronit; Kloog, Yoel. Suppression of lung cancer tumor growth in a nude mouse model by the Ras inhibitor salirasib (farnesylthiosalicylic acid). Molecular Cancer Therapeutics (2007), 6(6), 1765-1773. CODEN: MCTOCF ISSN:1535-7163. CAN 147:250093 AN 2007:654894
10. Blum, Roy; Elkon, Ran; Yaari, Shira; Zundelevich, Adi; Jacob-Hirsch, Jasmine; Rechavi, Gideon; Shamir, Ron; Kloog, Yoel. Gene Expression Signature of Human Cancer Cell Lines Treated with the Ras Inhibitor Salirasib (S-Farnesylthiosalicylic Acid). Cancer Research (2007), 67(7), 3320-3328. CODEN: CNREA8 ISSN:0008-5472. CAN 146:454468 AN 2007:445719
11. Yaari-Stark Shira; Shaked Maayan; Nevo-Caspi Yael; Jacob-Hircsh Jasmine; Shamir Ron; Rechavi Gideon; Kloog Yoel Ras inhibits endoplasmic reticulum stress in human cancer cells with amplified Myc. International journal of cancer. Journal international du cancer (2010), 126(10), 2268-81. Journal code: 0042124. E-ISSN:1097-0215. PubMed ID 19998334 AN 2010215169
12. Goldberg Liat; Haklai Roni; Bauer Victor; Heiss Aaron; Kloog Yoel New derivatives of farnesylthiosalicylic acid (salirasib) for cancer treatment: farnesylthiosalicylamide inhibits tumor growth in nude mice models. Journal of medicinal chemistry (2009), 52(1), 197-205. Journal code: 9716531. E-ISSN:1520-4804. PubMed ID 19072665 AN 2009046646
13. Goldberg Liat; Ocherashvilli Aharon; Daniels Dianne; Last David; Cohen Zvi R; Tamar Gregory; Kloog Yoel; Mardor Yael Salirasib (farnesyl thiosalicylic acid) for brain tumor treatment: a convection-enhanced drug delivery study in rats. Molecular cancer therapeutics (2008), 7(11), 3609-16. Journal code: 101132535. ISSN:1535-7163. PubMed ID 19001442 AN 2008732623
14. Zhao Ming; He Ping; Xu Linping; Hidalgo Manuel; Laheru Dan; Rudek Michelle A Determination of salirasib (S-trans,trans-farnesylthiosalicylic acid) in human plasma using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences (2008), 869(1-2), 142-5. Journal code: 101139554. ISSN:1570-0232. PubMed ID 18534927 AN 2008385208
15. Rotblat Barak; Ehrlich Marcello; Haklai Roni; Kloog Yoel The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer. Methods in enzymology (2008), 439 467-89. Journal code: 0212271. ISSN:0076-6879. PubMed ID 18374183 AN 2008216519
16. Haklai Roni; Elad-Sfadia Galit; Egozi Yaakov; Kloog Yoel Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice. Cancer chemotherapy and pharmacology (2008), 61(1), 89-96. Journal code: 7806519. ISSN:0344-5704. PubMed ID 17909812 AN 2007588457
17. Zundelevich Adi; Elad-Sfadia Galit; Haklai Ronit; Kloog Yoel Suppression of lung cancer tumor growth in a nude mouse model by the Ras inhibitor salirasib (farnesylthiosalicylic acid). Molecular cancer therapeutics (2007), 6(6), 1765-73. Journal code: 101132535. ISSN:1535-7163. PubMed ID 17541036 AN 2007357125
18. Blum Roy; Elkon Ran; Yaari Shira; Zundelevich Adi; Jacob-Hirsch Jasmine; Rechavi Gideon; Shamir Ron; Kloog Yoel Gene expression signature of human cancer cell lines treated with the ras inhibitor salirasib (S-farnesylthiosalicylic acid). Cancer research (2007), 67(7), 3320-8. Journal code: 2984705R. ISSN:0008-5472. PubMed ID 17409441 AN 2007232983

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